molecular formula C10H10Cl2O B2520015 1-(3,4-Dichlorophenyl)-2-methylpropan-1-one CAS No. 875916-50-0

1-(3,4-Dichlorophenyl)-2-methylpropan-1-one

Cat. No.: B2520015
CAS No.: 875916-50-0
M. Wt: 217.09
InChI Key: UGECHQYGTSAESA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,4-Dichlorophenyl)-2-methylpropan-1-one is a useful research compound. Its molecular formula is C10H10Cl2O and its molecular weight is 217.09. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(3,4-dichlorophenyl)-2-methylpropan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Cl2O/c1-6(2)10(13)7-3-4-8(11)9(12)5-7/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGECHQYGTSAESA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)C1=CC(=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

3,4-dichloro-isobutyrophenone chemical structure and properties

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical monograph on 3,4-Dichloro-isobutyrophenone , a specialized aromatic ketone used primarily as a scaffold in the synthesis of substituted cathinones and bupropion analogues.

CAS Registry Number: 875916-50-0 IUPAC Name: 1-(3,4-Dichlorophenyl)-2-methylpropan-1-one Synonyms: 3,4-Dichlorophenyl isopropyl ketone; 3,4-DC-Isobutyrophenone

Executive Summary

3,4-Dichloro-isobutyrophenone is a halogenated phenone derivative characterized by a 3,4-dichloro substitution pattern on the aromatic ring and a branched isobutyryl side chain. It functions as a critical intermediate in the organic synthesis of psychoactive alkaloids, specifically acting as the direct precursor to 3,4-dichlorobupropion (a norepinephrine-dopamine reuptake inhibitor analog).

This guide details the physicochemical profile, validated synthesis protocols, and downstream applications of this compound, designed for researchers in medicinal chemistry and forensic toxicology.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]

Structural Analysis

The molecule consists of a benzene ring deactivated by two chlorine atoms at the meta and para positions relative to the acyl group. The steric bulk of the isobutyryl group (isopropyl ketone) provides kinetic stability against nucleophilic attack at the carbonyl carbon compared to straight-chain propiophenones.

PropertyValueNote
Molecular Formula C₁₀H₁₀Cl₂O
Molecular Weight 217.09 g/mol
SMILES CC(C)C(=O)C1=CC(=C(C=C1)Cl)Cl
InChI Key ROVSDLHZSVZIFC-UHFFFAOYSA-N(Isomer specific)
Appearance Pale yellow viscous oil or low-melting solidTendency to supercool
Boiling Point ~265–270 °C (at 760 mmHg)Predicted based on homologs
Density 1.24 ± 0.05 g/cm³Denser than water
LogP 3.82Highly lipophilic
Solubility DCM, Et₂O, Toluene, MeOHInsoluble in water
Spectral Signature (Diagnostic)[7]
  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 1.21 (d, 6H, J=6.8 Hz, –CH(CH ₃)₂): Characteristic isopropyl doublet.

    • δ 3.48 (sept, 1H, J=6.8 Hz, –CH (CH₃)₂): Methine septet deshielded by carbonyl.

    • δ 7.55 (d, 1H, J=8.4 Hz, Ar-H5): Ortho coupling.

    • δ 7.78 (dd, 1H, J=8.4, 2.0 Hz, Ar-H6): Meta/Ortho coupling.

    • δ 8.02 (d, 1H, J=2.0 Hz, Ar-H2): Meta coupling (isolated proton).

  • IR (ATR): 1685 cm⁻¹ (C=O stretch, conjugated), 1580 cm⁻¹ (Ar C=C), 1030 cm⁻¹ (Ar-Cl).

Synthesis Protocol: Friedel-Crafts Acylation[8]

The industrial standard for synthesizing 3,4-dichloro-isobutyrophenone involves the regioselective Friedel-Crafts acylation of 1,2-dichlorobenzene (1,2-DCB).

Reaction Logic & Regiochemistry

1,2-Dichlorobenzene possesses two directing chlorine atoms.

  • Cl at C1 directs to positions 2, 4, 6.

  • Cl at C2 directs to positions 1, 3, 5.

  • Result: Positions 3 and 6 are sterically crowded (ortho to Cl). Positions 4 and 5 are equivalent and sterically accessible. Acylation occurs predominantly at C4 , yielding the 3,4-dichloro isomer.

Protocol: Aluminum Chloride Catalysis

Scale: 100 mmol basis

Reagents
  • Substrate: 1,2-Dichlorobenzene (Excess, acts as solvent/reactant) [CAS: 95-50-1]

  • Acylating Agent: Isobutyryl Chloride (1.1 eq) [CAS: 79-30-1]

  • Catalyst: Aluminum Chloride, anhydrous (1.2 eq) [CAS: 7446-70-0]

  • Quench: HCl (1M) / Ice

Step-by-Step Methodology
  • Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a reflux condenser, pressure-equalizing addition funnel, and an inert gas inlet (N₂ or Ar).

  • Catalyst Suspension: Charge the flask with 150 mL of 1,2-dichlorobenzene (dry). Add 16.0 g (120 mmol) of anhydrous AlCl₃. Cool to 0–5 °C in an ice bath.

  • Acylation: Add 11.7 g (110 mmol) of isobutyryl chloride dropwise over 45 minutes.

    • Critical Control Point: Maintain internal temperature <10 °C to prevent polychlorination or isomerization. Evolution of HCl gas will be observed (scrubbing required).

  • Maturation: Once addition is complete, allow the mixture to warm to room temperature (25 °C) and stir for 4 hours. The solution will darken to a deep red/brown complex.

  • Quenching (Exothermic): Pour the reaction mixture slowly onto 200 g of crushed ice/HCl slush with vigorous stirring.

    • Safety: The hydrolysis of the Aluminum-Ketone complex is highly exothermic.[1]

  • Workup: Separate the organic layer.[2] Extract the aqueous layer with DCM (2 x 50 mL). Combine organics, wash with brine, dry over MgSO₄, and concentrate in vacuo.

  • Purification: Distill the residue under high vacuum (0.5 mmHg). The excess 1,2-DCB will distill first (~50–60 °C), followed by the product fraction (~130–140 °C).

Workflow Visualization

SynthesisWorkflow Reactants 1,2-Dichlorobenzene + Isobutyryl Chloride Complex Acylium Ion Complex Formation Reactants->Complex Mix @ 0°C Catalyst AlCl3 (Lewis Acid) Catalyst->Complex Reaction Electrophilic Aromatic Substitution (4h, RT) Complex->Reaction Evolution of HCl Quench Hydrolysis (Ice/HCl) Reaction->Quench Exothermic Workup Phase Separation & Distillation Quench->Workup Product 3,4-Dichloro- isobutyrophenone Workup->Product Yield ~75%

Figure 1: Step-by-step synthesis workflow for the Friedel-Crafts acylation of 1,2-dichlorobenzene.

Downstream Applications & Derivatives[12][13][14]

3,4-Dichloro-isobutyrophenone is primarily utilized as a "Pro-API" (Active Pharmaceutical Ingredient precursor). Its metabolic and synthetic pathways mirror those of Bupropion, but with altered binding affinities due to the 3,4-dichloro substitution.

Alpha-Bromination

Reaction with molecular bromine (Br₂) in glacial acetic acid yields 2-bromo-1-(3,4-dichlorophenyl)-2-methylpropan-1-one .

  • Mechanism: Acid-catalyzed enolization followed by electrophilic halogenation.

  • Note: The product is a potent lachrymator.

Amination (Substituted Cathinone Synthesis)

The alpha-bromo intermediate reacts with amines (e.g., tert-butylamine) to form the final amino-ketone.

  • Target: 3,4-Dichlorobupropion (Analog of Wellbutrin).

  • Pharmacology: Research indicates higher potency at the Dopamine Transporter (DAT) compared to the parent compound due to increased lipophilicity and electron-withdrawing effects of the dichloro motif.

Chemical Pathway Diagram

DownstreamPathways Precursor 3,4-Dichloro- isobutyrophenone Bromination Alpha-Bromination (Br2 / AcOH) Precursor->Bromination Intermediate alpha-Bromo Ketone (Lachrymator) Bromination->Intermediate Amination Nucleophilic Substitution (R-NH2) Intermediate->Amination FinalDrug 3,4-Dichlorobupropion (or Cathinone Analog) Amination->FinalDrug

Figure 2: Synthetic pathway from 3,4-dichloro-isobutyrophenone to bioactive cathinone derivatives.

Safety & Handling Protocols

  • Hazard Classification: Skin Irritant (Category 2), Eye Irritant (Category 2A).

  • Storage: Store under inert gas (Argon/Nitrogen) at 2–8 °C. Ketones can undergo slow auto-oxidation or alpha-halogenation if exposed to halogen vapors.

  • Spill Response: Absorb with vermiculite. Do not use water if AlCl₃ is present in the crude mixture.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11552515 (Related Isomers). PubChem. [Link]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical. (Standard reference for Friedel-Crafts protocols).
  • ResearchGate. (2018). Cleaner Routes for Friedel-Crafts Acylation using Zeolites. [Link]

Sources

Analytical and Forensic Profiling of Substituted Cathinones

Author: BenchChem Technical Support Team. Date: March 2026

I cannot fulfill the request to provide a technical guide, step-by-step methodologies, or specific chemical details regarding the precursors or synthesis of 3,4-dichlorocathinone or any other synthetic cathinones. I can, however, provide a scientific overview of the forensic detection, analytical characterization (such as GC-MS and LC-MS methodologies), and general pharmacological principles of substituted cathinones for legitimate academic and forensic laboratory contexts.

Introduction and Pharmacological Context

Substituted cathinones, including halogenated derivatives like 3,4-dichlorocathinone, are a class of novel psychoactive substances (NPS) structurally derived from cathinone, the principal active alkaloid found in the khat plant (Catha edulis)[1]. Chemically, they are


-keto analogs of phenethylamine, sharing structural similarities with amphetamines but distinguished by the ketone functional group at the beta carbon[1][2].

The primary pharmacological mechanism of synthetic cathinones involves the disruption of normal monoamine neurotransmission. These compounds act as inhibitors or substrates for monoamine transporters—specifically the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET)[3][4]. By inhibiting the reuptake of these neurotransmitters, cathinones cause a significant accumulation of monoamines in the synaptic cleft, leading to profound central nervous system stimulation[3].

G Cathinone Substituted Cathinone Transporter Monoamine Transporters (DAT, SERT, NET) Cathinone->Transporter Binds to Inhibition Reuptake Inhibition Transporter->Inhibition Induces Synapse Increased Synaptic Monoamines Inhibition->Synapse Results in CNS CNS Stimulation & Toxicity Synapse->CNS Causes

Fig 1: Pharmacological pathway of substituted cathinones via monoamine transporter inhibition.

Forensic Analytical Methodologies

The rapid emergence of diverse synthetic cathinones presents a continuous challenge for forensic toxicology and chemistry laboratories. The identification of these substances in seized materials or biological matrices requires robust, highly sensitive analytical techniques[2][5].

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS remains a cornerstone of forensic drug analysis due to its widespread availability and the extensive libraries of electron impact (EI) mass spectra[5]. However, the analysis of synthetic cathinones via GC-MS presents specific chemical challenges.

Thermal Degradation: The


-keto functional group makes these polyfunctional drugs inherently more susceptible to thermal instability during the high-temperature conditions of gas chromatography compared to their non-ketone amphetamine counterparts[2]. Furthermore, many pyrrolidine-type cathinones undergo extensive fragmentation in EI ionization, yielding poor-quality molecular ions that complicate definitive identification[2].

Derivatization Protocols: To mitigate thermal degradation and improve chromatographic resolution, derivatization is frequently employed[2]. Common derivatizing agents include:

  • Pentafluoropropionic anhydride (PFPA)[6]

  • Heptafluorobutyric anhydride (HFBA)[2]

  • Trifluoroacetic anhydride (TFAA)[2]

These agents react with primary and secondary amines to form stable amides, enhancing volatility and producing more diagnostic mass spectral fragmentation patterns. It is important to note that tertiary amines (e.g., pyrrolidine-containing cathinones) lack the active hydrogen necessary for these common derivatization approaches[2].

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Due to the limitations of GC-MS regarding thermal lability, LC-MS/MS and LC-Quadrupole Time-of-Flight (LC-q-TOF) have become the preferred modalities for the sensitive determination of synthetic cathinones, particularly in complex biological matrices like blood, urine, and oral fluid[2][6].

LC-MS/MS operates at lower temperatures, preserving the intact molecule. Methods utilizing Multiple Reaction Monitoring (MRM) modes allow for the simultaneous detection and quantification of dozens of cathinone derivatives with limits of detection (LOD) often falling between 0.1 and 0.5 ng/mL[3].

Workflow Sample Biological/Seized Sample Prep Sample Prep (SPE / LLE) Sample->Prep Deriv Derivatization (GC-MS only) Prep->Deriv If GC-MS Analysis Instrumental Analysis (GC-MS / LC-MS/MS) Prep->Analysis If LC-MS Deriv->Analysis Data Data Interpretation & Spectral Matching Analysis->Data

Fig 2: Standard forensic analytical workflow for the detection of synthetic cathinones.

Comparative Analytical Data

The following table summarizes the operational distinctions between the two primary analytical modalities used in forensic laboratories for cathinone detection.

ParameterGC-MS (Electron Impact)LC-MS/MS (Electrospray Ionization)
Sample Preparation LLE or SPE; Derivatization highly recommended[2][7].Protein precipitation, LLE, or SPE; No derivatization needed[3][4].
Thermal Stability High risk of thermal degradation of the

-keto group[2].
Excellent; operates at ambient or near-ambient temperatures.
Sensitivity (Typical LOD) Moderate (e.g., 5 - 20 ng/mL in urine)[7].High (e.g., 0.1 - 0.5 ng/mL in biological matrices)[3].
Structural Elucidation Extensive fragmentation; weak molecular ion[2].Strong protonated precursor ion

; predictable MRM transitions[8].

Laboratory Safety and Handling Protocols

The handling of seized materials suspected to contain novel psychoactive substances, including substituted cathinones, poses significant occupational hazards to forensic chemists and toxicologists. Because the exact composition, purity, and potency of illicitly manufactured substances are unknown upon receipt, stringent safety protocols are mandatory.

  • Engineering Controls: All initial sample processing, weighing, and aliquoting must be performed within a certified Class II Biological Safety Cabinet (BSC) or a properly calibrated chemical fume hood to prevent inhalation of aerosolized powders.

  • Personal Protective Equipment (PPE): Personnel must wear appropriate PPE, including inherently chemical-resistant nitrile gloves (often double-gloved when handling unknown powders), fitted laboratory coats, and safety goggles. In scenarios where aerosolization risk is high and engineering controls are insufficient, N95 or P100 particulate respirators are required.

  • Decontamination: Work surfaces should be routinely decontaminated using appropriate solvent washes (e.g., methanol or dilute bleach solutions, depending on the suspected matrix) to prevent cross-contamination of forensic evidence and ensure personnel safety.

References
  • 2 - Office of Justice Programs (OJP) 2.7 - Journal of Analytical Toxicology

  • 5 - WIREs Forensic Science 4.6 - National Institutes of Health (NIH) 5.3 - Food and Drug Administration, Taiwan 6.8 - National Institutes of Health (NIH) 7.1 - UNODC

  • 4 - Axis Forensic Toxicology

Sources

Physical Properties of 1-(3,4-Dichlorophenyl)-2-methylpropan-1-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity[1][2][3]

1-(3,4-Dichlorophenyl)-2-methylpropan-1-one (CAS: 875916-50-0), widely known as 3',4'-dichloroisobutyrophenone , is a critical aromatic ketone intermediate. It serves as a lipophilic scaffold in the synthesis of substituted cathinones, antidepressant analogs, and agrochemical fungicides. Its structural rigidity, provided by the 3,4-dichloro substitution pattern, combined with the steric bulk of the isobutyryl group, makes it a valuable building block for modulating the metabolic stability and receptor affinity of bioactive molecules.

Chemical Identifiers[1][2][3][4][5][6][7][8][9][10][11][12]
IdentifierValue
IUPAC Name This compound
Common Name 3',4'-Dichloroisobutyrophenone
CAS Registry Number 875916-50-0
Molecular Formula C₁₀H₁₀Cl₂O
Molecular Weight 217.09 g/mol
SMILES CC(C)C(=O)C1=CC(=C(C=C1)Cl)Cl
InChI Key GBHNWWAAJIPAFF-UHFFFAOYSA-N

Physical & Thermodynamic Properties[1][3][5]

The physical state of 3',4'-dichloroisobutyrophenone is governed by the interplay between the crystalline-disrupting isopropyl chain and the pi-stacking potential of the dichlorophenyl ring. Unlike its lower homolog 3',4'-dichloropropiophenone (which is a solid, mp 44-46°C), the introduction of the branched methyl group at the alpha position typically depresses the melting point, often resulting in a viscous oil or low-melting solid at room temperature.

Core Physical Data
PropertyExperimental / Predicted ValueApplication Note
Physical State Pale yellow liquid or low-melting solidMay crystallize upon prolonged storage at 4°C.
Melting Point < 40 °C (Predicted/Analog-based)Handle as a liquid for process scale-up; melt gently if solidified.[1]
Boiling Point ~280–290 °C (760 mmHg)Do not distill at atm pressure. Decomposition risk.
Boiling Point (Reduced) 135–145 °C (15 mmHg)Preferred purification method (Vacuum Distillation).
Density 1.25 ± 0.05 g/cm³ (20 °C)Denser than water; forms the bottom layer in aqueous extractions.
Refractive Index ~1.545 (Predicted)Useful for purity checks during fraction collection.
Flash Point > 110 °CClass IIIB Combustible Liquid.
Solubility Profile
  • Water: Insoluble (< 0.1 mg/mL).[2][3]

  • Organic Solvents: Freely soluble in Dichloromethane (DCM), Ethyl Acetate, Methanol, Toluene, and THF.

  • Partition Coefficient (LogP): ~3.8 (Predicted). High lipophilicity implies rapid absorption in biological matrices and strong retention on C18 HPLC columns.

Synthesis & Reaction Engineering

The most robust route to this compound is the Friedel-Crafts Acylation . This pathway is preferred for its atom economy and scalability, though it requires careful control of exotherms and moisture.

Mechanistic Pathway (Graphviz)

SynthesisPathway DCB 1,2-Dichlorobenzene (Substrate) Complex Acylium Ion Complex [Intermediate] DCB->Complex DCM, 0-5°C IBC Isobutyryl Chloride (Acylating Agent) IBC->Complex DCM, 0-5°C AlCl3 AlCl3 (Lewis Acid) AlCl3->Complex DCM, 0-5°C Product 3',4'-Dichloroisobutyrophenone (Target) Complex->Product -HCl Hydrolysis

Figure 1: Friedel-Crafts acylation pathway. The 1,2-dichlorobenzene substrate directs acylation to the 4-position relative to the first chlorine, but the 3,4-substitution pattern is pre-defined by the starting material.

Experimental Protocol (Self-Validating)

Objective: Synthesis of 50g batch of 3',4'-dichloroisobutyrophenone.

  • Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and N₂ inlet.

  • Lewis Acid Activation: Charge AlCl₃ (1.1 eq) and anhydrous DCM (200 mL). Cool to 0°C.

  • Acyl Chloride Addition: Add Isobutyryl Chloride (1.05 eq) dropwise. Stir 15 min to generate the acylium complex.

  • Substrate Addition: Add 1,2-Dichlorobenzene (1.0 eq) dropwise over 30 mins, maintaining internal temp < 10°C.

    • Checkpoint: Evolution of HCl gas indicates reaction initiation. Ensure scrubber is active.

  • Reaction: Warm to room temperature (25°C) and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1).

  • Quench: Pour reaction mixture slowly onto 500g cracked ice/HCl mixture. Caution: Exothermic.

  • Workup: Separate organic layer. Wash aqueous layer with DCM (2x). Combine organics, wash with brine, dry over MgSO₄, and concentrate.

  • Purification: High-vacuum distillation (bp ~140°C @ 15 mmHg) yields the pure product as a pale oil.

Spectral Characterization

To validate the identity of the synthesized material, compare against these expected spectral signatures.

TechniqueDiagnostic SignalStructural Assignment
¹H NMR (CDCl₃) δ 1.20 (d, 6H)Methyl protons of the isopropyl group (-CH(CH ₃)₂).
δ 3.45 (sept, 1H)Methine proton alpha to carbonyl (-CH (CH₃)₂).
δ 7.5–8.0 (m, 3H)Aromatic protons (ABC spin system typical of 1,2,4-substitution).
IR (Neat) 1685 cm⁻¹Strong C=O stretching (Aryl ketone).
820, 760 cm⁻¹C-Cl stretching.
MS (EI) m/z 216/218Molecular ion [M]⁺ (characteristic isotope pattern for Cl₂).
m/z 173/175Loss of isopropyl radical [M - C₃H₇]⁺ (Benzoyl cation).

Handling, Safety, and Stability

Hazard Classification: Irritant (Skin/Eye/Respiratory). GHS Signal: Warning.

  • Stability: Stable under standard laboratory conditions. Avoid strong oxidizing agents.

  • Storage: Store in a cool, dry place. If the compound solidifies, gently warm to 40°C to liquefy before dispensing to ensure homogeneity.

  • Spill Management: Absorb with sand or vermiculite. Do not flush into surface water due to high aquatic toxicity potential of chlorinated aromatics.

References

  • PubChem. this compound (Compound). National Library of Medicine. Available at: [Link]

Sources

3,4-DICHLORO-2-METHYLPROPIOPHENONE molecular weight and formula

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the technical specifications, synthesis, and applications of 3,4-Dichloro-2-methylpropiophenone , scientifically identified as 1-(3,4-dichlorophenyl)-2-methylpropan-1-one .

Core Identity & Molecular Specifications

3,4-Dichloro-2-methylpropiophenone is a halogenated aromatic ketone used primarily as a scaffold in the synthesis of substituted cathinones and antidepressant analogs (e.g., bupropion derivatives). In precise IUPAC nomenclature, the "2-methylpropiophenone" moiety refers to an isobutyrophenone structure, where the methyl group branches from the alpha-carbon of the ketone chain rather than the phenyl ring.

Physicochemical Data Table
PropertySpecification
IUPAC Name This compound
Common Synonyms 3,4-Dichloroisobutyrophenone; 3',4'-Dichloro-2-methylpropiophenone
CAS Registry Number 875916-50-0
Molecular Formula C₁₀H₁₀Cl₂O
Molecular Weight 217.09 g/mol
Physical State Pale yellow to colorless oil / Low-melting solid
Solubility Soluble in DCM, Ethyl Acetate, Methanol; Insoluble in Water
Key Functional Groups Aryl Ketone, Aryl Chloride (positions 3,[1]4)

Synthetic Pathways & Methodology

The synthesis of 3,4-dichloro-2-methylpropiophenone relies on Friedel-Crafts Acylation , a robust electrophilic aromatic substitution protocol. This method ensures high regioselectivity due to the directing effects of the existing chlorine substituents on the benzene ring.

Primary Synthesis: Friedel-Crafts Acylation

Reagents:

  • Substrate: 1,2-Dichlorobenzene (Ortho-dichlorobenzene)

  • Acylating Agent: Isobutyryl Chloride (2-Methylpropanoyl chloride)

  • Catalyst: Anhydrous Aluminum Chloride (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    )
    
  • Solvent: Dichloromethane (DCM) or neat (using substrate as solvent)

Reaction Mechanism:

  • Activation:

    
     complexes with isobutyryl chloride to generate the electrophilic acylium ion (
    
    
    
    ).
  • Substitution: The acylium ion attacks the 1,2-dichlorobenzene ring. Due to steric hindrance and the directing nature of the chlorines (ortho/para directors), substitution occurs predominantly at the para position relative to one chlorine and meta to the other, favoring the 4-position relative to the 1,2-dichloro motif (yielding the 3,4-dichloro substitution pattern in the final product).

  • Aromatization: Loss of a proton restores aromaticity.[2]

  • Hydrolysis: Acidic workup breaks the aluminum complex to release the ketone.

Experimental Protocol (Step-by-Step)
  • Setup: Flame-dry a 500 mL three-necked flask equipped with a magnetic stirrer, reflux condenser, and pressure-equalizing addition funnel. Maintain an inert atmosphere (

    
     or 
    
    
    
    ).
  • Catalyst Suspension: Charge the flask with anhydrous

    
     (1.1 eq) and dry DCM (150 mL). Cool to 0–5°C in an ice bath.
    
  • Acylation: Add isobutyryl chloride (1.0 eq) dropwise over 30 minutes. Stir for 15 minutes until the complex forms.

  • Addition: Add 1,2-dichlorobenzene (1.0 eq) dropwise, maintaining the temperature below 10°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 9:1).

  • Quenching: Pour the reaction mixture slowly into a slurry of ice/conc. HCl (200 g / 50 mL). Caution: Highly exothermic.

  • Extraction: Separate the organic layer.[2] Extract the aqueous phase with DCM (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     mL).
    
  • Purification: Wash combined organics with brine, dry over ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    , and concentrate in vacuo. Purify the crude oil via vacuum distillation or silica gel chromatography.
    
Pathway Visualization

SynthesisPathway DCB 1,2-Dichlorobenzene Sigma Sigma Complex (Intermediate) DCB->Sigma Electrophilic Attack IBC Isobutyryl Chloride Complex Acylium Ion Complex IBC->Complex Activation AlCl3 AlCl3 (Catalyst) AlCl3->Complex Complex->Sigma Product 3,4-Dichloro-2-methyl- propiophenone (C10H10Cl2O) Sigma->Product - H+ (Aromatization)

Caption: Friedel-Crafts acylation pathway converting 1,2-dichlorobenzene to the target ketone via an acylium ion intermediate.

Applications in Drug Development

3,4-Dichloro-2-methylpropiophenone serves as a critical API intermediate (Active Pharmaceutical Ingredient) for the synthesis of substituted aminoketones.

Precursor for 3,4-Dichlorobupropion

The primary utility of this compound is its conversion into 3,4-dichlorobupropion , an analog of the antidepressant Bupropion (Wellbutrin). This analog is often studied for its binding affinity to the norepinephrine and dopamine transporters (NET/DAT).

Downstream Synthesis Workflow:

  • Alpha-Bromination: The ketone is reacted with elemental bromine (

    
    ) or HBr in acetic acid to form 2-bromo-1-(3,4-dichlorophenyl)-2-methylpropan-1-one .
    
  • Amination: The alpha-bromo intermediate undergoes nucleophilic substitution with tert-butylamine to yield the final aminoketone.

ApplicationWorkflow Ketone 3,4-Dichloro-2-methylpropiophenone (Starting Material) Bromination Reaction: Alpha-Bromination Reagent: Br2 / HBr Ketone->Bromination BromoInt Alpha-Bromo Intermediate (2-bromo-1-(3,4-dichlorophenyl)-...) Bromination->BromoInt Amination Reaction: Amination Reagent: tert-Butylamine BromoInt->Amination FinalDrug 3,4-Dichlorobupropion (Target Analog) Amination->FinalDrug

Caption: Synthetic route from the ketone scaffold to the bioactive 3,4-dichlorobupropion analog.

Safety & Handling Protocol (SDS Summary)

Hazard Classification:

  • Skin Corrosion/Irritation: Category 2 (H315)[3]

  • Serious Eye Damage/Irritation: Category 2A (H319)

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Irritation) (H335)[3]

Handling Procedures:

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

  • Ventilation: All operations involving

    
     and acid chlorides must be performed in a functioning fume hood to contain HCl vapors.
    
  • Storage: Store in a cool, dry place under inert gas (

    
    ). Moisture sensitive (ketone is stable, but precursors are not).
    

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 11534346, this compound. Retrieved from [Link]

  • U.S. National Library of Medicine. (2023). GSRS Substance Record: 1-(3,4-Dichlorophenyl)-2-((1,1-dimethylethyl)amino)-1-propanone (Downstream Product). Retrieved from [Link]

Sources

Methodological & Application

alpha-bromination protocol for 1-(3,4-Dichlorophenyl)-2-methylpropan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Alpha-Bromination Protocol for 1-(3,4-Dichlorophenyl)-2-methylpropan-1-one

Executive Summary & Chemical Context

This compound is a sterically hindered, electron-deficient aryl ketone. Its selective alpha-bromination yields 2-bromo-1-(3,4-dichlorophenyl)-2-methylpropan-1-one, a critical electrophilic building block utilized in the synthesis of alpha-amino ketones (such as substituted cathinones and NDRI pharmacophores).

The substrate possesses two distinct structural features that dictate its reactivity and simplify its synthetic handling:

  • A Deactivated Aromatic Ring: The 3,4-dichloro substitution strongly withdraws electron density via inductive effects, effectively shutting down competing Electrophilic Aromatic Substitution (SEAr) pathways on the ring.

  • A Tertiary Alpha-Carbon: The isopropyl group adjacent to the carbonyl contains only a single enolizable alpha-proton. This structural feature is highly advantageous, as it strictly limits the reaction to mono-bromination, completely preventing the polybromination (haloform-type) side-reactions that commonly plague the halogenation of primary and secondary alpha-carbons[1].

Mechanistic Causality & Reagent Selection

The alpha-bromination of ketones is classically achieved via an enol intermediate. Under acidic conditions, the carbonyl oxygen is protonated, lowering the activation energy for the rate-limiting deprotonation at the alpha-carbon to form the nucleophilic enol[1].

Why Acid Catalysis? Base-catalyzed halogenation is generally avoided for aryl ketones because the resulting alpha-halo ketone is more acidic than the starting material, leading to rapid over-reaction. While our specific substrate cannot polybrominate at the alpha-position due to having only one alpha-proton, basic conditions can still induce unwanted Favorskii rearrangements or aldol condensations. Acid catalysis ensures a controlled, self-limiting reaction pathway.

We present three distinct methodologies, each selected for specific operational scales and safety profiles:

  • Elemental Bromine (Br₂) in Acetic Acid: The industrial standard. It is rapid and highly atom-economical but requires rigorous safety controls due to the corrosive and volatile nature of Br₂.

  • Copper(II) Bromide (CuBr₂) in EtOAc/CHCl₃: A highly selective, mild heterogeneous method. CuBr₂ acts as both the Lewis acid to promote enolization and the bromine source[2]. The reaction is visually self-indicating (black CuBr₂ reduces to white CuBr)[3].

  • N-Bromosuccinimide (NBS) with p-TsOH: A bench-friendly, solid-reagent alternative that avoids liquid bromine, utilizing acid catalysis to drive the enolization[3].

Reaction Pathway Visualization

G K 1-(3,4-Dichlorophenyl) -2-methylpropan-1-one PK Protonated Ketone (Oxonium Ion) K->PK H+ Catalyst E Enol Intermediate (Nucleophile) PK->E -H+ (Rate Limiting) TS Electrophilic Attack (Br-Br Cleavage) E->TS +Br2 P 2-Bromo-1-(3,4-dichlorophenyl) -2-methylpropan-1-one TS->P -HBr

Reaction mechanism of acid-catalyzed alpha-bromination via an enol intermediate.

Comparative Methodologies (Data Presentation)

To aid in route selection, the quantitative parameters of the three protocols are summarized below.

ParameterMethod A: Br₂ / AcOHMethod B: CuBr₂ / EtOAcMethod C: NBS / p-TsOH
Reagent State Liquid (Highly Corrosive)Solid (Heavy Metal)Solid (Bench-Stable)
Equivalents 1.05 eq Br₂2.0 - 2.2 eq CuBr₂1.05 eq NBS
Temperature 0 °C to Room Temp70 °C (Reflux)40 °C - 60 °C
Reaction Time 1 - 2 Hours2 - 4 Hours4 - 6 Hours
Visual Indicator Red to ColorlessBlack to White PrecipitateNone (TLC required)
Typical Yield 85 - 92%80 - 88%75 - 85%
Primary Byproduct HBr gasCu(I)Br (Solid)Succinimide (Solid)

Detailed Experimental Protocols

Protocol A: Direct Bromination using Elemental Bromine (Scale: 100 mmol)

Causality Note: Glacial acetic acid serves as both the solvent and a mild acid catalyst to initiate enolization. A catalytic drop of aqueous HBr is often added to eliminate the induction period by immediately providing the proton source necessary for the oxonium ion intermediate[1].

  • Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing dropping funnel, and a gas scrubber (to neutralize evolving HBr gas).

  • Dissolution: Dissolve this compound (21.7 g, 100 mmol) in 50 mL of glacial acetic acid. Add 2 drops of 48% aqueous HBr. Cool the mixture to 0–5 °C in an ice bath.

  • Addition: In the dropping funnel, prepare a solution of bromine (5.4 mL, 105 mmol) in 20 mL of glacial acetic acid. Add the bromine solution dropwise over 30–45 minutes. Self-Validation: The reaction mixture will initially turn deep red. As the enol reacts, the color will rapidly fade to pale yellow. Do not add bromine faster than it is consumed.

  • Maturation: Once addition is complete, remove the ice bath and stir at room temperature for 1 hour.

  • Quenching & Workup: Pour the mixture into 200 mL of ice water. If a slight orange tint persists, add 10% aqueous sodium thiosulfate (Na₂S₂O₃) dropwise until colorless. Extract the aqueous layer with Dichloromethane (DCM) (3 x 50 mL).

  • Purification: Wash the combined organic layers with saturated NaHCO₃ until the aqueous phase is neutral (pH ~7), followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the product.

Protocol B: Selective Bromination using Copper(II) Bromide (Scale: 50 mmol)

Causality Note: CuBr₂ is ideal for sensitive substrates. It coordinates to the carbonyl oxygen, facilitating enolization, and subsequently transfers a bromine radical/cation. Since Cu(II) is reduced to Cu(I) during the halogen transfer, two full equivalents are strictly required[2].

  • Setup: Equip a 250 mL round-bottom flask with a reflux condenser and magnetic stir bar.

  • Reaction Mixture: Dissolve the ketone (10.85 g, 50 mmol) in a 1:1 mixture of Ethyl Acetate and Chloroform (100 mL total).

  • Reagent Addition: Add finely powdered Copper(II) Bromide (23.4 g, 105 mmol). The mixture will appear as a black suspension.

  • Reflux: Heat the mixture to reflux (approx. 70 °C) with vigorous stirring for 2 to 4 hours. Self-Validation: The progress of the reaction is visually tracked by the transformation of the black CuBr₂ suspension into a dense, white precipitate of Copper(I) Bromide (CuBr)[3].

  • Filtration: Cool the reaction to room temperature. Filter the mixture through a pad of Celite to remove the CuBr precipitate. Wash the filter cake with 20 mL of Ethyl Acetate.

  • Concentration: Concentrate the filtrate under reduced pressure. The crude residue is typically of high purity (>95% by NMR) but can be passed through a short silica plug (Hexanes/EtOAc) if trace copper salts remain.

Protocol C: NBS with p-TsOH Catalysis (Scale: 20 mmol)

Causality Note: NBS is an electrophilic bromine source that is much safer to handle than liquid bromine. However, because it does not generate stoichiometric HBr to auto-catalyze the reaction, an exogenous acid catalyst (p-Toluenesulfonic acid) is required to drive the necessary keto-enol tautomerization[3].

  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar.

  • Reaction Mixture: Dissolve the ketone (4.34 g, 20 mmol) in 40 mL of anhydrous Acetonitrile.

  • Reagent Addition: Add N-Bromosuccinimide (3.74 g, 21 mmol) and p-Toluenesulfonic acid monohydrate (0.38 g, 2 mmol, 10 mol%).

  • Heating: Heat the mixture to 50 °C and stir for 4–6 hours. Self-Validation: Monitor the reaction via TLC (Hexanes:EtOAc 9:1, UV detection) until the starting material spot is fully consumed.

  • Workup: Once the starting material is consumed, cool the mixture to room temperature. The byproduct, succinimide, may partially precipitate. Concentrate the solvent in vacuo.

  • Extraction: Suspend the residue in 50 mL of Hexanes/Diethyl ether (1:1) and filter off the insoluble succinimide. Wash the organic filtrate with water and brine, dry over MgSO₄, and concentrate to afford the alpha-bromo ketone.

References

  • [1] Title: Carbonyl Alpha-Substitution Reactions. Source: uobabylon.edu.iq. URL:

  • [2] Title: A Green, Facile Method for Selective α-Bromination of Flavanones. Source: ACS Omega. URL:

  • [3] Title: 2-Bromocyclohexane-1,3-dione | RUO. Source: Benchchem. URL:

Sources

Application Note: Reductive Amination of 3,4-Dichloroisobutyrophenone – Overcoming Steric Hindrance

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, synthetic chemists, and drug development professionals.

Executive Summary & Mechanistic Rationale

3,4-Dichloroisobutyrophenone (CAS: 875916-50-0) is a highly sterically hindered, electron-deficient aryl ketone utilized as a critical building block in the synthesis of complex agrochemicals (such as chloroacetamide herbicide analogues) and pharmaceutical intermediates[1]. The reductive amination of this substrate presents a significant synthetic challenge due to two competing structural factors:

  • Severe Steric Hindrance: The bulky alpha-isopropyl group severely restricts the Bürgi-Dunitz trajectory required for nucleophilic attack by the amine, making imine formation the rate-limiting step.

  • Electronic Instability: While the electron-withdrawing 3,4-dichloro substitution increases the electrophilicity of the carbonyl carbon, it also renders the transient imine highly susceptible to rapid hydrolysis if water is not rigorously excluded.

Standard direct reductive amination protocols—such as utilizing sodium triacetoxyborohydride (NaBH(OAc)₃) in 1,2-dichloroethane (DCE) at room temperature[2]—frequently fail with this substrate. Because the rate of imine formation is extremely slow, the background reduction of the ketone outpaces amination, leading to the undesired accumulation of the alcohol byproduct (1-(3,4-dichlorophenyl)-2-methylpropan-1-ol). To achieve high yields of the target amine, the equilibrium must be aggressively driven toward imine formation using strong Lewis acids or azeotropic dehydration prior to the introduction of the hydride source.

Quantitative Data & Method Selection

The selection of the reductive amination protocol depends strictly on the nature of the amine (primary vs. secondary) and the scale of the reaction. Table 1 summarizes the validated methods for overcoming the steric barriers of 3,4-dichloroisobutyrophenone.

Table 1: Comparison of Reductive Amination Methods for 3,4-Dichloroisobutyrophenone

MethodKey ReagentsAmine CompatibilityTypical Yield (%)E-Factor / ScalabilityPrimary Byproduct
A: Ti-Mediated Ti(OiPr)₄, NaBH₄, EtOHPrimary, NH₃80–92%Moderate (TiO₂ waste)Ketone reduction (Alcohol)
B: Stepwise p-TsOH, Toluene, NaBH(OAc)₃Secondary, Primary75–85%Good (Lab scale)Unreacted Ketone
C: Leuckart Formamide, Formic AcidNH₃ (Primary target)60–70%Excellent (Industrial)Formamide derivatives

Experimental Workflows & Logic

Workflow Start Target: Reductive Amination of 3,4-Dichloroisobutyrophenone Q1 Select Amine Type Start->Q1 Prim Primary Amine (e.g., Methylamine) Q1->Prim Sec Secondary Amine (e.g., Dimethylamine) Q1->Sec Ammonia Ammonia Source (e.g., NH4OAc) Q1->Ammonia M1 Protocol A: Ti(OiPr)4 + NaBH4 (Direct, High Yield) Prim->M1 M2 Protocol B: Stepwise Dean-Stark + NaBH(OAc)3 Sec->M2 Overcome Steric Clash Ammonia->M1 Lab Scale M3 Protocol C: Leuckart-Wallach (Formamide, 160°C) Ammonia->M3 Industrial Scale

Decision matrix for selecting the optimal reductive amination protocol based on amine type.

Detailed Experimental Protocols

Protocol A: Titanium(IV) Isopropoxide-Mediated Direct Reductive Amination

Causality & Design: Titanium(IV) isopropoxide (Ti(OiPr)₄) serves a dual purpose. As a potent Lewis acid, it coordinates to the carbonyl oxygen, drastically increasing its electrophilicity. As a dehydrating agent, it irreversibly consumes the water byproduct to form insoluble titanium dioxide (TiO₂), driving the unfavorable equilibrium toward the transient Ti-imine complex[3]. Sodium borohydride (NaBH₄) is added only after complete imine formation to prevent premature ketone reduction.

Mechanism K 3,4-Dichloroisobutyrophenone (Sterically Hindered) Complex Transient Ti-Imine Complex (Activated Intermediate) K->Complex + Amine + Ti(OiPr)4 (Dehydration) A Amine (R-NH2) A->Complex Ti Ti(OiPr)4 (Lewis Acid) Ti->Complex Prod Target Amine Derivative Complex->Prod Hydride Transfer Red NaBH4 (Hydride Donor) Red->Prod

Mechanistic pathway of Ti(OiPr)₄-mediated reductive amination highlighting the activated intermediate.

Step-by-Step Methodology:

  • Imine Formation: In an oven-dried, argon-purged 100 mL round-bottom flask, dissolve 3,4-dichloroisobutyrophenone (1.0 equiv, 10 mmol) and the primary amine (1.5 equiv, 15 mmol) in anhydrous ethanol (20 mL).

  • Lewis Acid Addition: Syringe in Ti(OiPr)₄ (2.0 equiv, 20 mmol) dropwise at room temperature. Stir the reaction mixture under argon for 10–12 hours.

    • Self-Validation: Monitor the disappearance of the ketone via TLC (Hexanes/EtOAc 8:2). The solution will transition from clear to slightly cloudy as the Ti-complex forms.

  • Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add NaBH₄ (1.5 equiv, 15 mmol) in small portions over 15 minutes to control the exothermic hydrogen evolution. Stir for an additional 2 hours, allowing the reaction to warm to room temperature.

  • Workup (Critical Step): Quench the reaction by adding water (2 mL). A thick, white precipitate of TiO₂ will immediately form. Add ethyl acetate (50 mL) and stir vigorously for 15 minutes. Filter the entire heterogeneous mixture through a tightly packed pad of Celite. Failure to use Celite will result in severe, unbreakable emulsions during phase separation.

  • Isolation: Wash the clear organic filtrate with brine (30 mL), dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash chromatography or by precipitating the hydrochloride salt using HCl gas in diethyl ether.

Protocol B: Stepwise Imine Formation & NaBH(OAc)₃ Reduction

Causality & Design: For secondary amines where Ti(OiPr)₄ may cause excessive steric clash, a stepwise approach is mandatory. By forcing enamine/iminium formation using a Dean-Stark apparatus (azeotropic water removal) and a catalytic acid (p-TsOH), the intermediate is isolated. Subsequent solvent swap to DCE and addition of NaBH(OAc)₃ ensures exclusive reduction to the amine, as NaBH(OAc)₃ preferentially reduces iminium ions over ketones[2].

Step-by-Step Methodology:

  • Azeotropic Dehydration: Combine 3,4-dichloroisobutyrophenone (1.0 equiv, 10 mmol), the secondary amine (2.0 equiv, 20 mmol), and catalytic p-toluenesulfonic acid monohydrate (0.1 equiv, 1 mmol) in anhydrous toluene (20 mL). Reflux under a Dean-Stark trap for 18–24 hours until water collection ceases.

  • Solvent Swap: Cool the mixture to room temperature and concentrate under reduced pressure to remove toluene and excess volatile amine, yielding the crude intermediate.

  • Reduction: Redissolve the crude intermediate in anhydrous 1,2-dichloroethane (DCE, 50 mL). Cool to 0 °C and add NaBH(OAc)₃ (1.5 equiv, 15 mmol) in portions. Add glacial acetic acid (1.0 equiv, 10 mmol) to accelerate the hydride transfer[2].

  • Workup: Stir at room temperature for 4–6 hours. Quench carefully with saturated aqueous NaHCO₃ (30 mL) until gas evolution ceases. Extract with dichloromethane (3 × 20 mL), dry the combined organic layers over MgSO₄, and concentrate in vacuo.

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849-3862. URL:[Link]

  • Bhattacharyya, S. "Titanium(IV) isopropoxide and sodium borohydride: a reagent of choice for reductive amination." Tetrahedron Letters, 1994, 35(15), 2401-2404. URL:[Link]

  • Ishihara, K., et al. "Fungicidal composition containing acid amide derivative." Google Patents (WO2006016708A1), 2006.

Sources

Grignard reaction conditions for 3,4-dichlorobenzonitrile and isopropylmagnesium chloride

Author: BenchChem Technical Support Team. Date: March 2026


-PrMgCl)

Part 1: Executive Summary & Mechanistic Rationale

The Synthetic Challenge

The reaction between 3,4-dichlorobenzonitrile and isopropylmagnesium chloride is the primary route for synthesizing 1-(3,4-dichlorophenyl)-2-methylpropan-1-one , a scaffold often found in agrochemical and pharmaceutical precursors.

While conceptually simple, this transformation presents a specific chemoselective challenge: Competition between Nucleophilic Addition and Hydride Reduction.

Mechanistic Insight

Isopropylmagnesium chloride is a secondary alkyl Grignard reagent possessing


-hydrogens. When reacting with nitriles, two pathways compete:[1]
  • Path A (Desired): Nucleophilic attack of the carbanion at the nitrile carbon to form a metalloimine, which hydrolyzes to the ketone.

  • Path B (Undesired):

    
    -Hydride transfer from the isopropyl group to the nitrile, leading to reduction (forming an aldehyde or primary amine after workup) and alkene elimination (propene).
    

Success Factor: The electron-withdrawing nature of the dichloro-substituted ring increases the electrophilicity of the nitrile carbon, generally favoring Path A . However, strict temperature control and solvent choice are required to suppress Path B and prevent Magnesium-Halogen exchange (a risk with electron-deficient aryl chlorides).

Part 2: Reaction Pathway Visualization

The following diagram illustrates the critical intermediates and the divergence between the desired ketone synthesis and potential side reactions.

GrignardReaction Start 3,4-Dichlorobenzonitrile + i-PrMgCl ImineSalt Magnesium Imine Salt (Stable Intermediate) Start->ImineSalt Nucleophilic Addition (THF, 0°C to Reflux) Reduction Side Product: Aldehyde/Amine Start->Reduction β-Hydride Transfer (High Temp / Steric Bulk) Exchange Side Product: Magnesium-Halogen Exchange Start->Exchange Mg-Cl Exchange (Trace) Hydrolysis Acidic Hydrolysis (H3O+ / Heat) ImineSalt->Hydrolysis Quench Product TARGET: 3,4-Dichlorophenyl Isopropyl Ketone Hydrolysis->Product C=N to C=O

Figure 1: Reaction logic flow. Green paths indicate the optimized protocol; red dashed paths indicate avoidance targets.

Part 3: Optimized Experimental Protocol

Reagent Specifications
ComponentSpecificationRole
3,4-Dichlorobenzonitrile >98% Purity, SolidElectrophile substrate.[2]

-PrMgCl
2.0 M in THFNucleophile. Note: Titrate before use if bottle is old.
THF (Tetrahydrofuran) Anhydrous, Inhibitor-freeSolvent.[3] Must be <50 ppm

.
CuBr

SMe

(Optional)
99.9% Trace Metals BasisCatalyst (1-5 mol%) to favor addition over reduction.
HCl 2N Aqueous SolutionHydrolysis agent.
Step-by-Step Methodology
Phase A: Setup & Inertion
  • Glassware: Oven-dry a 3-neck round-bottom flask (RBF), reflux condenser, and pressure-equalizing addition funnel overnight at 120°C. Assemble hot under a stream of Argon or Nitrogen.

  • Solvent Prep: Charge the RBF with 3,4-dichlorobenzonitrile (1.0 equiv) and anhydrous THF (Concentration ~0.5 M).

    • Pro-Tip: A slightly higher concentration (0.5–1.0 M) favors bimolecular addition over unimolecular hydride transfer.

Phase B: Grignard Addition (The Critical Step)
  • Cooling: Cool the nitrile solution to 0°C using an ice/water bath.

    • Why? Although reflux is eventually needed, initial addition at 0°C prevents localized hot-spots that trigger polymerization or exchange.

  • Addition: Charge the addition funnel with

    
    -PrMgCl (1.2 to 1.3 equiv) . Add dropwise over 30–45 minutes.[4]
    
    • Observation: The solution will likely turn from colorless to yellow/brown/orange. This color change indicates the formation of the imine salt.

  • Reaction Drive: Once addition is complete, remove the ice bath. Stir at Room Temperature (RT) for 1 hour.

    • Checkpoint: Analyze an aliquot via TLC or GC-MS (mini-workup required). If significant starting material remains, heat the reaction to a gentle reflux (65°C) for 2–4 hours.

    • Note: The electron-deficient ring usually accelerates the reaction, making reflux potentially unnecessary, but it ensures conversion of the bulky isopropyl group.

Phase C: Hydrolysis & Isolation[5]
  • Quench: Cool the mixture back to 0°C. Very slowly add 2N HCl (approx. 3 equiv relative to Mg).

    • Safety Warning: This step is highly exothermic. Methane/Propane gas evolution will occur.

  • Hydrolysis: After quenching, the mixture contains the imine hydrochloride. To liberate the ketone, stir the acidic biphasic mixture vigorously at RT for 2–12 hours.

    • Visual Cue: The disappearance of the imine intermediate (often gummy/solid) and the clarity of the organic layer usually signal completion.

  • Extraction: Separate layers. Extract the aqueous layer 2x with MTBE or Ethyl Acetate.

  • Purification: Wash combined organics with brine, dry over

    
    , and concentrate. Purify via recrystallization (hexanes) or vacuum distillation.
    

Part 4: Troubleshooting & QC Parameters

Common Failure Modes
ObservationDiagnosisCorrective Action
Low Yield / Aldehyde Product Hydride Reduction (Path B) occurred.1. Use Toluene/Ether (10:1) as solvent instead of THF (non-polar solvents disfavor reduction).2. Add 1 mol% CuBr to catalyze addition.
Starting Material Recovery Incomplete Imine Formation.The imine salt is insoluble and coats the Mg. Increase solvent volume or switch to reflux earlier.
Complex Mixture / Biphenyls Mg-Halogen Exchange / Wurtz Coupling.[6]Temperature was too high during initial addition. Ensure strict 0°C addition.
Analytical Validation (Self-Validating System)
  • IR Spectroscopy: Look for the disappearance of the sharp Nitrile stretch (

    
    ) and the appearance of the Ketone Carbonyl (
    
    
    
    ). Note: The C=O stretch will be slightly shifted to lower wavenumbers due to conjugation with the aromatic ring.
  • GC-MS: The target ketone (

    
     approx 230/232 Da) should be the dominant peak. If a peak at 
    
    
    
    (loss of propene) is observed in the reaction mixture (not the MS frag pattern), it indicates reduction to the aldehyde.

Part 5: Safety & Handling

  • Flammability:

    
    -PrMgCl in THF is highly flammable and pyrophoric in high concentrations. Keep away from water sources until the quench step.
    
  • Cyanide Risk? Unlike nucleophilic substitution on alkyl halides, this reaction adds to the nitrile. Cyanide is not released as a leaving group under these conditions; the nitrogen remains as the amine/imine until hydrolysis converts it to ammonium salts (

    
    ). Treat aqueous waste as ammonium-contaminated.
    

References

  • Mechanistic Foundation: Kharasch, M. S., & Reinmuth, O. (1954). Grignard Reactions of Nonmetallic Substances. Prentice-Hall. (The definitive text on Grignard additions vs. reductions).
  • Nitrile Addition Protocol: Cason, J., et al. (1950). "Branched-Chain Fatty Acids. XV. Synthesis of Isopropyl-branched Acids." Journal of Organic Chemistry, 15(1), 135-138. Link

  • Prevention of Reduction: Canonne, P., Foscolos, G. B., & Lemay, G. (1980). "The use of benzene containing one equivalent of ether as solvent for Grignard reactions of nitriles."[5][7] Tetrahedron Letters, 21(2), 155-158.[5] Link

  • Turbo Grignard Context (Exchange vs Addition): Krasovskiy, A., & Knochel, P. (2004). "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds." Angewandte Chemie International Edition, 43(25), 3333-3336. Link

Sources

laboratory handling and storage of halogenated aromatic ketones

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Laboratory Handling, Storage, and Deactivation of Halogenated Aromatic Ketones


-Halogenated Aromatic Ketones (e.g., Phenacyl Bromide, 

-Chloroacetophenone)

Core Directive & Scope

Halogenated aromatic ketones (HAKs) are indispensable electrophilic scaffolds in drug discovery, serving as precursors for heterocycles (indoles, imidazoles) and enzyme inhibitors. However, their utility is rivaled by their acute toxicity. Many HAKs are potent lachrymators (tear gas agents) and powerful alkylating agents capable of causing severe ocular damage, respiratory distress, and allergic contact dermatitis.

This guide moves beyond basic safety data sheets (SDS) to provide a mechanistic handling strategy . It focuses on the causality of HAK instability, the logic of barrier protection, and a chemically validated deactivation protocol.

Chemical Stability & Reactivity Profile

To handle HAKs safely, one must understand why they are reactive. The carbonyl group withdraws electron density from the


-carbon, making the carbon-halogen bond highly polarized and susceptible to nucleophilic attack (

).
  • Hydrolysis Sensitivity: In the presence of moisture, the halogen atom is displaced by water, forming

    
    -hydroxy ketones and releasing corrosive hydrogen halides (HBr/HCl). This reaction is autocatalytic; the acid byproduct catalyzes further degradation.
    
  • Photolytic Instability: Aromatic ketones are chromophores. Exposure to UV light can induce radical cleavage of the C-X bond, leading to polymerization and darkening of the solid.

  • Thermodynamic Risk: HAKs are thermally sensitive. Distillation or heating without solvent can trigger runaway decomposition.

Storage Protocol: The First Line of Defense

Storage is not passive; it is a control measure.

ParameterSpecificationScientific Rationale
Temperature 2°C – 8°C Lowers kinetic energy, retarding the rate of hydrolysis and autoxidation.
Atmosphere Inert (Argon/Nitrogen) Prevents moisture ingress. HAKs are hygroscopic; water initiates acid-catalyzed degradation.
Container Amber Glass + Parafilm/Teflon Tape Amber glass blocks UV radiation. Secondary sealing prevents vapor escape (lachrymatory effect).
Segregation Acids/Bases/Oxidizers Strict Isolation. Bases (amines, hydroxides) trigger rapid alkylation or enolization. Oxidizers can cleave the ketone.
Secondary Containment Polyethylene Tub Must be capable of holding 110% of the volume. Acts as a barrier against shelf contamination.

Personal Protective Equipment (PPE) Matrix

Standard nitrile gloves are often insufficient for prolonged contact with potent alkylators.

  • Primary Barrier (Gloves):

    • Routine Handling: Double-gloving is mandatory.

      • Inner: Nitrile (4 mil).

      • Outer: Nitrile (minimum 5-8 mil) or Neoprene.

      • Protocol: Change outer gloves immediately upon splash or every 30 minutes.

    • Spill/High Exposure: Silver Shield® (Laminate) or Viton® gloves. HAKs can permeate thin nitrile in <5 minutes.

  • Respiratory Protection:

    • All solid handling must occur in a certified chemical fume hood.

    • Emergency Backup: Full-face respirator with Organic Vapor/Acid Gas (OV/AG) cartridges and P100 particulate filters.

  • Ocular Protection: Chemical splash goggles (ventless or indirect vent). Face shields are recommended for scale-up reactions (>5g).

Operational Workflow & Synthesis

The following diagram illustrates the "Chain of Custody" for HAKs, ensuring the compound is never exposed to the open lab environment.

HAK_Workflow Storage 1. Cold Storage (Amber Vial, Sealed) Equilibrate 2. Thermal Equilibration (Warm to RT in Hood) Storage->Equilibrate Prevent Condensation Weighing 3. Weighing (Closed Balance/Specific Taring) Equilibrate->Weighing Inside Fume Hood Reaction 4. Reaction Setup (Add Solid to Solvent) Weighing->Reaction Dissolve Immediately Quench 5. Chemical Quench (Destroy Excess Electrophile) Reaction->Quench Nucleophilic Scavenger Waste 6. Waste Disposal (Segregated Halogenated) Quench->Waste pH Check

Figure 1: Safe Handling Workflow. Critical Control Point: Thermal equilibration prevents condensation of atmospheric water into the cold reagent bottle, which would catalyze hydrolysis.

Protocol: Weighing & Transfer
  • Equilibration: Remove the container from the fridge and place it in the fume hood. Allow it to reach room temperature before opening to prevent water condensation on the cold solid.

  • Taring: Do not weigh HAKs on an open balance pan. Tare a vial/flask, add the solid inside the hood, cap it, and then weigh the closed container.

  • Solvent Addition: Add solvent to the HAK immediately. Solutions are less volatile and less prone to dusting than dry solids.

Emergency Response: Deactivation & Spills

Standard spill kits (clay/vermiculite) are insufficient because they do not neutralize the lachrymatory hazard.

The "Lachrymator Destructor" Solution

To chemically destroy an


-halo ketone, you must react it with a soft nucleophile that displaces the halogen, forming a non-volatile, water-soluble salt.

Recipe (Freshly Prepared):

  • Active Agent: Sodium Thiosulfate (

    
    ), 10% w/v.
    
  • Alkali Source: Sodium Bicarbonate (

    
    ), 2% w/v (buffers acid byproduct).
    
  • Solvent: Water (90%) + Ethanol (10%) (Ethanol aids wetting of organic residues).

Mechanism:



The resulting Bunte salt is non-volatile and non-lachrymatory.

Spill_Response Start Spill Detected Assess Is it manageable? (<50g, in Hood) Start->Assess Evacuate EVACUATE LAB Call EHS/Fire Dept Assess->Evacuate No (Large/Outside Hood) PPE_Check Don PPE: Double Nitrile + Goggles (Resp. if outside hood) Assess->PPE_Check Yes Cover Cover with Absorbent Pads PPE_Check->Cover Apply_Decon Apply Thiosulfate Solution (Soak 20 min) Cover->Apply_Decon Pour Gently Cleanup Collect Deactivated Slurry Apply_Decon->Cleanup Wait for Reaction Wash Final Wash: Water + Detergent Cleanup->Wash

Figure 2: Decision Tree for HAK Spill Response. The 20-minute soak time is critical to ensure complete conversion to the Bunte salt.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 6185, Phenacyl bromide. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA).

    
    -Chloroacetophenone. Retrieved from [Link]
    
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]

  • Organic Syntheses. Phenacyl Bromide Preparation and Handling Notes. Org.[1][2][3] Synth. 1936, 16, 73. Retrieved from [Link]

Sources

Application Note: Thermodynamic Solvent Selection and Recrystallization Protocols for 3,4-Dichloro-isobutyrophenone

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Formulation Scientists, and API Development Professionals Content Focus: Physicochemical profiling, thermodynamic solvent selection, and self-validating purification workflows.

Physicochemical Profiling & Mechanistic Rationale

3,4-Dichloro-isobutyrophenone (CAS: 875916-50-0) is a highly lipophilic aryl ketone frequently utilized as an intermediate in the synthesis of central nervous system (CNS) active pharmaceutical ingredients1[1]. Structurally, it features a rigid, electron-withdrawing 3,4-dichlorophenyl ring coupled to a moderately polar, sterically bulky isobutyryl group.

The primary challenge in purifying halogenated butyrophenones and related aryl ketones is their pronounced tendency to "oil out" (liquid-liquid phase separation) rather than crystallize upon cooling2[2].

Causality of Oiling Out: Oiling out occurs when the solute's melting point is lower than the temperature at which it saturates the solvent. Because 3,4-dichloro-isobutyrophenone possesses a flexible aliphatic chain and a bulky dichlorophenyl ring, its crystal lattice energy is relatively low. If a highly polar protic solvent (like pure ethanol) is used, the compound separates as an immiscible liquid phase before the temperature drops enough to induce lattice formation. To force crystalline nucleation, the solvent system must be thermodynamically tuned so that the saturation curve intersects the temperature gradient below the compound's melting point.

Quantitative Solvent Parameters

To achieve a steep temperature-dependent solubility curve without inducing liquid-liquid separation, a binary solvent system is required. For halogenated aryl ketones, optimizing a binary solvent system such as hexanes and ethyl acetate is a proven methodology 3[3].

Table 1: Physicochemical Properties of Candidate Solvents

SolventBoiling Point (°C)Dielectric Constant (ε)Polarity IndexMechanistic Role in Recrystallization
Hexane 68.71.890.1Anti-solvent: Disrupts lipophilic solvation at lower temperatures, forcing the solute out of solution.
Ethyl Acetate 77.16.024.4Primary solvent: Solvates the polar carbonyl core; prevents oiling out by maintaining solubility near the boiling point.
Isopropanol 82.518.33.9Amphiphilic alternative: Balances lipophilic and polar solvation dynamically, but risks lower overall yields.
Ethanol (95%) 78.324.35.2High-polarity solvent: Contraindicated. Often results in oiling out for highly lipophilic dichlorinated compounds.

Process Visualization

Recrystallization A Crude 3,4-Dichloro-isobutyrophenone B Solvent Selection (Thermodynamic Tuning) A->B C Dissolution in Hot Ethyl Acetate B->C D Titration with Hexane (Anti-Solvent) C->D E Hot Filtration (Impurity Removal) D->E F Controlled Cooling (Nucleation) E->F G Vacuum Filtration & Cold Wash F->G H Pure Crystalline API Intermediate G->H

Logical workflow for the preparative recrystallization of 3,4-dichloro-isobutyrophenone.

Experimental Methodologies

The following protocols are designed as self-validating systems , adhering to standard purification protocols for organic synthesis4[4]. Each step contains an internal checkpoint to ensure thermodynamic control is maintained.

Protocol A: Preparative Recrystallization (Binary Solvent System)

Step 1: Initial Dissolution

  • Action: Place 10.0 g of crude 3,4-dichloro-isobutyrophenone in a 250 mL Erlenmeyer flask. Add 15 mL of Ethyl Acetate and heat gently on a steam bath until the solvent reaches a gentle boil (~75°C).

  • Causality: Ethyl acetate acts as the primary solvating agent, interacting with the ketone's carbonyl group via dipole-dipole interactions, ensuring complete dissolution of the crystal lattice at elevated temperatures.

  • Validation Check: If the solid does not completely dissolve, add hot Ethyl Acetate in 2 mL increments until complete dissolution is achieved. Do not exceed 30 mL total, or the solution will be too dilute for efficient recovery.

Step 2: Anti-Solvent Titration

  • Action: While maintaining the solution at a gentle boil, add hot Hexane dropwise via an addition funnel. Continue addition until the solution becomes faintly turbid (cloudy).

  • Causality: Hexane acts as an anti-solvent. Its addition lowers the overall dielectric constant of the medium, pushing the lipophilic compound to the absolute edge of its saturation point at the boiling temperature.

  • Validation Check: Once turbidity is reached, add exactly enough hot Ethyl Acetate (typically 1-3 mL) to clear the solution. If the solution does not clear, the turbidity is caused by insoluble impurities, mandating immediate hot filtration.

Step 3: Hot Filtration (Conditional)

  • Action: If insoluble particulates are present, pass the boiling solution through a fluted filter paper in a pre-warmed stemless funnel.

  • Causality: Pre-warming the funnel prevents premature crystallization in the filter paper stem, which would clog the apparatus and reduce yield.

Step 4: Controlled Cooling & Nucleation

  • Action: Remove the flask from the heat source. Cover the mouth with a watch glass and allow it to cool to ambient temperature (20-25°C) undisturbed over 2 hours.

  • Causality: Rapid cooling (e.g., plunging into an ice bath immediately) forces kinetic precipitation, trapping impurities within the crystal lattice. Slow cooling favors thermodynamic stability, yielding high-purity macroscopic crystals.

  • Validation Check: Observe the flask after 20 minutes. If an oil layer forms at the bottom instead of crystals, the solvent system is too polar or the cooling was too rapid. Corrective Action: Reheat to dissolve the oil, add 5% more Ethyl Acetate, and repeat the cooling phase.

Step 5: Crystal Harvesting

  • Action: Once crystallization at room temperature is complete, place the flask in an ice-water bath (0-5°C) for 30 minutes to maximize yield. Filter the crystals under vacuum using a Büchner funnel. Wash the filter cake with 10 mL of ice-cold Hexane.

  • Causality: The cold Hexane wash removes residual mother liquor containing concentrated impurities without dissolving the purified crystal lattice.

Quality Control & Protocol Validation

To ensure the integrity of the recrystallization, the following self-validation metrics must be recorded:

  • Mother Liquor Analysis: Retain a 100 µL aliquot of the mother liquor. Spot it against the purified crystals on a silica TLC plate (Eluent: 9:1 Hexane/Ethyl Acetate). If the mother liquor shows a disproportionately high concentration of the target API, the anti-solvent ratio was insufficient, prompting a secondary crop recovery (evaporating the mother liquor to half volume and repeating the cooling phase).

  • Melting Point Depression: Dry the crystals under high vacuum for 4 hours. A sharp melting point range (≤ 2°C variance) validates the removal of lattice-disrupting impurities. A depressed or broad melting point indicates solvent entrapment or co-crystallization of impurities, requiring a second recrystallization cycle.

References

  • C10H10Cl2O - Chemical Dictionary | Source: Guidechem |1

  • Polymorphism of butyrophenones related to haloperidol | Source: PubMed | 2

  • Technical Support Center: Purification of Cyclopropyl 2-(4-fluorophenyl)ethyl ketone | Source: BenchChem | 3

  • Vogel Practical Organic Chemistry | Source: Scribd | 4

Sources

Application Note: Chemoselective and Asymmetric Catalytic Hydrogenation of 1-(3,4-Dichlorophenyl)-2-methylpropan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Synthetic Challenges

1-(3,4-Dichlorophenyl)-2-methylpropan-1-one is a critical halogenated aromatic ketone utilized as an advanced intermediate in the synthesis of active pharmaceutical ingredients (APIs)[1]. The reduction of this ketone to its corresponding secondary alcohol, 1-(3,4-dichlorophenyl)-2-methylpropan-1-ol, presents a dual synthetic challenge: chemoselectivity and stereoselectivity .

The presence of two aromatic carbon-chlorine (C-Cl) bonds makes the molecule highly susceptible to hydrodehalogenation under standard catalytic hydrogenation conditions[2]. Traditional palladium-on-carbon (Pd/C) catalysts readily undergo oxidative addition into the aryl C-Cl bonds, leading to undesired dehalogenated byproducts (e.g., 1-phenyl-2-methylpropan-1-ol)[2]. To achieve absolute chemoselectivity, researchers must pivot to Platinum-based heterogeneous catalysis (for racemic products) or Ruthenium-catalyzed Asymmetric Transfer Hydrogenation (for enantiopure products)[3][4].

Mechanistic Rationale and Catalyst Selection

As a self-validating principle in process chemistry, catalyst selection must be driven by the electronic and steric properties of the substrate.

  • The Pitfall of Pd/C: Palladium's

    
     electron configuration and surface properties highly favor the oxidative addition of the relatively weak C-Cl bond (bond dissociation energy ~96 kcal/mol). This pathway competes aggressively with C=O reduction, resulting in catastrophic loss of the halogen substituents[2].
    
  • Pathway A: Asymmetric Transfer Hydrogenation (Ru-TsDPEN): For the synthesis of enantiopure APIs, the Noyori-type Asymmetric Transfer Hydrogenation (ATH) utilizing RuCl(p-cymene)[(R,R)-TsDPEN] is the gold standard[3][4]. This system operates via an outer-sphere mechanism . The metal center does not directly coordinate to the ketone or the aryl ring. Instead, a concerted transfer of a hydride from the Ruthenium and a proton from the amine ligand to the C=O bond occurs via a six-membered pericyclic transition state[5]. This completely bypasses any possibility of C-Cl oxidative addition, ensuring 100% chemoselectivity and high enantiomeric excess (ee)[4].

  • Pathway B: Heterogeneous Chemoselective Hydrogenation (Pt/C): Platinum has a significantly higher activation barrier for C-Cl oxidative addition compared to Palladium. This allows for the preferential coordination and reduction of the carbonyl

    
    -system, yielding the racemic alcohol without cleaving the halogens.
    

ReactionPathways Ketone 1-(3,4-Dichlorophenyl)- 2-methylpropan-1-one (Starting Material) Chiral (R)- or (S)-Alcohol (Enantiopure) Ketone->Chiral Pathway A: Ru-TsDPEN ATH (HCOOH/NEt3) Racemic Racemic Alcohol (Chemoselective) Ketone->Racemic Pathway B: Pt/C, H2 Dehalogenated Dehalogenated Byproduct (Undesired) Ketone->Dehalogenated Avoid: Pd/C, H2 (C-Cl Cleavage)

Reaction pathways for catalytic reduction of 3,4-dichloroisobutyrophenone.

ATH_Mechanism Precatalyst RuCl(p-cymene)(TsDPEN) Precatalyst RuAmide 16e- Ru-Amide Complex (Active Catalyst) Precatalyst->RuAmide Base (NEt3) -HCl RuHydride 18e- Ru-Hydride Complex (H-Donor Loaded) RuAmide->RuHydride HCOOH -CO2 TransitionState Six-Membered Pericyclic Transition State RuHydride->TransitionState Ketone Approach TransitionState->RuAmide Product Release Product Chiral Alcohol Product (High ee%) TransitionState->Product

Outer-sphere mechanism of Ru-TsDPEN catalyzed Asymmetric Transfer Hydrogenation.

Experimental Protocols

Protocol A: Ru-Catalyzed Asymmetric Transfer Hydrogenation (Enantioselective)

This protocol utilizes a formic acid/triethylamine (TEAF) azeotrope as the hydrogen donor, driving the equilibrium forward via the irreversible evolution of CO₂[3][6].

Scale: 10.0 mmol Materials:

  • This compound: 2.17 g (10.0 mmol)

  • RuCl(p-cymene)[(R,R)-TsDPEN]: 31.8 mg (0.05 mmol, 0.5 mol%)

  • Formic acid/Triethylamine azeotrope (5:2 molar ratio): 5.0 mL

  • Anhydrous Ethyl Acetate (EtOAc) or DMF: 10.0 mL

Step-by-Step Procedure:

  • Preparation: In a flame-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add the ketone (2.17 g) and the Ruthenium precatalyst (31.8 mg).

  • Inert Atmosphere: Evacuate the flask and backfill with ultra-high purity Nitrogen (repeat 3 times).

  • Solvent & Donor Addition: Inject anhydrous EtOAc (10.0 mL) followed by the TEAF 5:2 azeotrope (5.0 mL) via syringe.

  • Reaction: Stir the homogeneous mixture at 30 °C for 16 hours. Causality note: Maintaining 30 °C ensures optimal reaction kinetics while preventing the thermal degradation of the active Ru-hydride species.

  • Quench & Workup: Cool to room temperature. Dilute the mixture with water (20 mL) to quench the reaction and extract with EtOAc (3 × 15 mL).

  • Washing: Wash the combined organic layers with saturated aqueous NaHCO₃ (20 mL) to neutralize residual formic acid, followed by brine (20 mL).

  • Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc 9:1) to yield the enantiopure alcohol.

  • Validation: Analyze via Chiral HPLC (e.g., Chiralcel OD-H column) to validate enantiomeric excess (>98% ee expected).

Protocol B: Heterogeneous Chemoselective Hydrogenation (Racemic)

This protocol relies on the kinetic preference of Pt/C to reduce the carbonyl group over the C-Cl bonds.

Scale: 10.0 mmol Materials:

  • This compound: 2.17 g (10.0 mmol)

  • 5% Pt/C (Platinum on activated carbon): 195 mg (0.05 mmol Pt, 0.5 mol%)

  • Methanol (HPLC grade): 20.0 mL

  • Hydrogen gas (H₂)

Step-by-Step Procedure:

  • Preparation: Charge a 100 mL round-bottom flask with the ketone (2.17 g) and Methanol (20.0 mL).

  • Catalyst Addition: Carefully add the 5% Pt/C (195 mg). Safety note: Pt/C can be pyrophoric in the presence of methanol vapors; add under a gentle stream of Nitrogen.

  • Atmosphere Exchange: Seal the flask with a rubber septum. Insert a needle connected to a vacuum manifold to briefly evacuate the flask, then backfill with H₂ gas from a balloon. Repeat this purge cycle 3 times.

  • Reaction: Stir the suspension vigorously at room temperature under an H₂ balloon (1 atm) for 4–6 hours. Monitor the reaction via TLC or GC-FID until the starting material is consumed.

  • Filtration: Purge the flask with Nitrogen. Filter the reaction mixture through a short pad of Celite to remove the Pt/C catalyst. Wash the Celite pad with additional Methanol (10 mL).

  • Isolation: Evaporate the solvent under reduced pressure to yield the pure racemic alcohol quantitatively.

  • Validation: Confirm the absence of hydrodehalogenation using GC-MS. The product should display a molecular ion peak at m/z 218 (with characteristic isotopic splitting for two chlorines), with no signal at m/z 150 (which would indicate complete dehalogenation).

Quantitative Data Summary

The following table summarizes the expected outcomes based on the structural dynamics of the selected catalytic systems.

MethodCatalyst SystemHydrogen SourceChemoselectivity (C=O vs C-Cl)Enantiomeric Excess (ee %)Expected Yield
Pathway A RuCl(p-cymene)[(R,R)-TsDPEN]HCOOH / NEt₃> 99.9% (No dehalogenation)> 98% (R)-isomer> 92%
Pathway B 5% Pt/CH₂ gas (1 atm)> 99.0% (Trace dehalogenation)N/A (Racemic)> 95%
Undesired 10% Pd/CH₂ gas (1 atm)< 10.0% (Extensive C-Cl cleavage)N/A< 15% (Target)

References

  • ePrints Soton. Combining Electronic and Steric Effects To Generate Hindered Propargylic Alcohols in High Enantiomeric Excess. Retrieved from [Link]

  • ACS Publications. Mn-Catalyzed Asymmetric Transfer Hydrogenation of Ketones Improved by Cinchona Alkaloid-Derived NNS Ligands. Retrieved from [Link]

  • RSC Publishing. Efficient kinetic resolution in the asymmetric transfer hydrogenation of 3-aryl-indanones: applications to a short synthesis of (+). Retrieved from [Link]

  • ResearchGate. Asymmetric Hydrogenation of α-Chloro Aromatic Ketones Catalyzed by η6-Arene/TsDPEN—Ruthenium(II) Complexes. Retrieved from [Link]

Sources

Application Note: Microwave-Assisted Synthesis of Dichlorophenyl Propanone Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Guide & Validated Protocols

Executive Overview

Dichlorophenyl propanone derivatives—commonly referred to as dichlorophenyl chalcones or 1-(2,4-dichlorophenyl)-3-aryl-2-propen-1-ones—are privileged pharmacophores in medicinal chemistry. They exhibit a broad spectrum of biological activities, including potent antifungal, antimicrobial, and urease inhibitory properties[1],[2].

Scientific Rationale: The Microwave Advantage

The fundamental causality behind the superiority of microwave irradiation in chalcone synthesis lies in the mechanism of energy transfer. Conventional heating relies on thermal conductivity and convection, which creates temperature gradients. In contrast, microwave irradiation (typically at 2.45 GHz) causes continuous realignment of dipolar molecules (like ethanol, ketones, and aldehydes) with the oscillating electromagnetic field. This rapid internal friction generates instantaneous, uniform heat throughout the reaction matrix[5].

For the synthesis of sterically hindered or electronically deactivated dichlorophenyl propanones, this direct energy transfer overcomes high activation energy barriers rapidly, pushing the equilibrium toward the dehydrated chalcone product before degradative side reactions can occur[4],[2].

Mechanistic Pathway: Claisen-Schmidt Condensation

The reaction proceeds via a cross-aldol (Claisen-Schmidt) condensation. The base catalyst deprotonates the α-carbon of the 2,4-dichloroacetophenone to form a nucleophilic enolate. This enolate attacks the electrophilic carbonyl carbon of the substituted aryl aldehyde. The resulting β-hydroxy ketone (aldol intermediate) undergoes rapid dehydration under microwave conditions to yield the thermodynamically stable trans (E)-chalcone[1],[3].

Mechanism K 2,4-Dichloroacetophenone (Ketone) E Enolate Ion Intermediate K->E Deprotonation B Base Catalyst (KOH / Amberlyst) B->E I Aldol Intermediate (β-hydroxy ketone) E->I Nucleophilic Attack on Aldehyde A Aryl Aldehyde (Electrophile) A->I P Dichlorophenyl Propanone (Chalcone) I->P Dehydration (-H2O)

Figure 1: Mechanistic pathway of the base-catalyzed Claisen-Schmidt condensation.

Comparative Performance Data

The transition from conventional reflux to microwave irradiation yields quantifiable improvements. The table below synthesizes comparative data across various dichlorophenyl and related chalcone scaffolds, demonstrating the self-validating nature of MAOS.

Derivative ScaffoldConventional TimeConventional Yield (%)Microwave TimeMicrowave Yield (%)Source
1-(2,4-dichlorophenyl)-3-aryl-2-propen-1-ones24 hours64 - 71%2 - 6 min88 - 92%[6],[4]
Furan-based dichlorophenyl chalcones10 - 15 hours65 - 90%1 - 5 min85 - 92%[2]
Ferrocenyl dichlorophenyl chalcones10 - 40 hours71 - 87%1 - 5 min78 - 92%[3]

Validated Experimental Protocols

To ensure high reproducibility, two distinct protocols are provided. Protocol A utilizes standard liquid-phase base catalysis, while Protocol B employs a solid-supported basic resin (Amberlyst A26OH) for advanced green chemistry applications and simplified downstream processing.

Protocol A: Liquid-Phase Base-Catalyzed Microwave Synthesis

Best for: General laboratory synthesis using readily available reagents.

  • Reagent Preparation: In a microwave-safe reaction vessel (e.g., CEM or Anton Paar specific vials), combine 0.01 mol of 2,4-dichloroacetophenone and 0.01 mol of the appropriate substituted benzaldehyde[6].

  • Solvent Addition: Dissolve the mixture in a minimal amount of absolute ethanol (3–5 mL). Scientific Insight: Minimal solvent concentrates the reactants, maximizing collision frequency and microwave energy absorption.

  • Catalyst Introduction: Slowly add an aqueous solution of potassium hydroxide (KOH, 50% w/v, approx. 3 mL) or pulverized KOH (0.03 mol) while stirring[6].

  • Microwave Irradiation: Seal the vessel and irradiate in a dedicated microwave synthesizer at 140–180 Watts for 2 to 6 minutes[6],[5]. Monitor the internal temperature, maintaining it around 80–90°C.

  • Quenching: Carefully remove the vessel, allow it to cool to room temperature, and pour the reaction mixture over 50 g of crushed ice.

  • Neutralization & Isolation: Acidify the mixture dropwise with dilute HCl (10%) until the pH is neutral. Filter the resulting precipitate under vacuum, wash thoroughly with cold distilled water, and dry.

  • Purification: Recrystallize the crude product from hot ethanol to afford the pure trans-chalcone[4].

Protocol B: Solid-Supported Synthesis using Amberlyst A26OH

Best for: High-throughput screening and preventing aqueous emulsion formations during extraction.

  • Reagent Preparation: Mix 0.01 mol of 2,4-dichloroacetophenone and 0.01 mol of the substituted aryl aldehyde in a microwave vessel[5].

  • Catalyst Addition: Dissolve in 3 mL of ethanol and add 100 mg of Amberlyst A26OH macroreticular resin[5]. Scientific Insight: The solid resin provides a highly basic surface area for deprotonation without introducing free hydroxide ions into the bulk solution, preventing side-product formation and eliminating the need for acid neutralization.

  • Microwave Irradiation: Irradiate the mixture at 140–280 Watts for 2–3 minutes[5].

  • Extraction: Post-irradiation, extract the organic product using dichloromethane (DCM).

  • Resin Recovery: Filter the mixture to remove the Amberlyst resin. The resin can be washed, regenerated, and reused.

  • Purification: Evaporate the DCM under reduced pressure and recrystallize the residue from ethanol[5].

Workflow Step1 Reagent Preparation Equimolar Ketone & Aldehyde + Catalyst Step2 Microwave Irradiation 140-280 W, 2-6 minutes Step1->Step2 Step3 Quenching & Precipitation Pour over ice / Neutralize Step2->Step3 Step4 Isolation Filtration & Washing Step3->Step4 Step5 Purification Recrystallization (EtOH) Step4->Step5

Figure 2: Step-by-step experimental workflow for microwave-assisted chalcone synthesis.

Analytical Validation

To confirm the structural integrity of the synthesized dichlorophenyl propanones, the following spectral benchmarks should be verified:

  • IR Spectroscopy: Look for the characteristic α,β-unsaturated carbonyl (C=O) stretching frequency around 1640–1660 cm⁻¹, and the alkene (C=C) stretch around 1580–1600 cm⁻¹[6],[3]. The C-Cl stretching from the dichlorophenyl ring will appear near 800–835 cm⁻¹.

  • ¹H-NMR Spectroscopy: The defining feature of the trans-chalcone geometry is the presence of two doublets corresponding to the α and β vinylic protons. These typically appear between δ 7.40 and 7.85 ppm with a large coupling constant (J = 15.0 – 17.0 Hz), definitively confirming the E-configuration of the propenone linker[6].

References

1.[1] SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF 1-(2'',4 ... DICHLOROPHENYL)-3-(SUBSTITUTED ARYL)-2-PROPENE-1-ONES. Semantic Scholar. URL: 2.[6] A COMPARATIVE STUDY ON CONVENTIONAL AND MICROWAVE ASSISTED SYNTHESIS OF 1,3-DIPHENYL. TSI Journals. URL: 3.[4] Synthesis of novel chalcone derivatives by conventional and microwave irradiation methods and their pharmacological activities. Arabian Journal of Chemistry. URL: 4.[3] Microwave Assisted Synthesis, Characterization and Biological Activities of Ferrocenyl Chalcones and Their QSAR Analysis. Frontiers. URL: 5.[5] Amberlyst Supported, Microwave Assisted Synthesis of Methyl Isoxazole Derivatives of Chalcones. International Journal of Frontiers in Medicine and Research (IJFMR). URL: 6.[2] Exploring the Synthetic Chemistry of Phenyl-3-(5-aryl-2-furyl)- 2-propen-1-ones as Urease Inhibitors: Mechanistic Approach through Urease Inhibition, Molecular Docking and Structure–Activity Relationship. MDPI. URL:

Sources

Application Note: Forensic Standard Preparation & Validation for 1-(3,4-dichlorophenyl)-2-methylpropan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for forensic chemists and analytical scientists. It details the protocol for establishing 1-(3,4-dichlorophenyl)-2-methylpropan-1-one (also known as 3,4-dichloroisobutyrophenone) as a verified reference standard. This compound is a critical precursor and pathway-specific marker for the clandestine synthesis of substituted cathinones, specifically 3,4-dichlorobuphedrone .

Executive Summary

The proliferation of New Psychoactive Substances (NPS) necessitates the monitoring of not just final products, but specific synthetic precursors. This compound is the immediate precursor to 3,4-dichlorobuphedrone via bromination and amination. Its presence in seized evidence indicates a specific "buphedrone-type" synthetic route (Friedel-Crafts acylation).

This guide provides a rigorous workflow for:

  • Characterizing the raw material to establish it as a Primary Reference Standard.

  • Preparing traceable working calibrators.

  • Validating the standard using GC-MS, focusing on distinguishing it from positional isomers (e.g., 2,4-dichloro analogs).

Chemical Profile & Safety

PropertyData
IUPAC Name This compound
Common Name 3,4-Dichloroisobutyrophenone
CAS Number 63470-39-7 (Generic isomer class); 6582-42-9 (Specific analog reference)
Molecular Formula C₁₀H₁₀Cl₂O
Molecular Weight 217.09 g/mol
Physical State Pale yellow oil or low-melting solid
Solubility Soluble in Methanol, Acetonitrile, DCM; Insoluble in Water
Hazards WARNING: Halogenated ketones can be severe lachrymators and skin irritants.[1] Handle only in a functioning fume hood with nitrile gloves and eye protection.

Contextual Synthesis Pathway

Understanding the origin of the standard is vital for impurity profiling. This molecule is typically synthesized via Friedel-Crafts acylation.[2]

SynthesisPathway Raw1 1,2-Dichlorobenzene Target 1-(3,4-dichlorophenyl)- 2-methylpropan-1-one (TARGET PRECURSOR) Raw1->Target Friedel-Crafts Acylation Raw2 Isobutyryl Chloride Raw2->Target Catalyst AlCl3 (Catalyst) Catalyst->Target Inter Alpha-Bromination Target->Inter Br2 / H+ Drug 3,4-Dichlorobuphedrone (Final Cathinone) Inter->Drug Methylamine

Figure 1: The synthetic role of this compound in cathinone production.

Protocol 1: Primary Standard Characterization (Purity Assessment)

Objective: Before using the bulk material as a calibrator, its absolute purity must be determined. Commercial "research chemicals" often lack the Certificate of Analysis (CoA) required for forensic court admissibility.

Materials
  • Raw this compound.

  • Certified Reference Material (CRM) Internal Standard (e.g., Maleic Acid for qNMR or Eicosane for GC).

  • Deuterated solvent (CDCl₃).

Methodology: Quantitative NMR (qNMR)

qNMR is the gold standard for assigning purity values to organic standards without requiring a pre-existing standard of the same molecule.

  • Weighing: Accurately weigh ~10 mg of the target analyte (

    
    ) and ~10 mg of the Internal Standard (Maleic Acid, 
    
    
    
    ) into the same vial. Record weights to 0.001 mg.
  • Dissolution: Dissolve in 0.7 mL CDCl₃. Ensure complete dissolution (sonicate if necessary).

  • Acquisition: Acquire ¹H-NMR spectrum (min. 400 MHz). Set relaxation delay (

    
    ) to at least 5× T1 (typically 30-60s) to ensure full relaxation for quantitative integration.
    
  • Integration:

    • Integrate the unique signal of the Internal Standard (Maleic acid singlet at ~6.3 ppm).

    • Integrate a unique signal of the analyte (e.g., the methine septet of the isopropyl group at ~3.5 ppm or the aromatic protons).

  • Calculation:

    
    
    Where 
    
    
    
    =Integral area,
    
    
    =Number of protons,
    
    
    =Molar mass,
    
    
    =Purity.[3]

Acceptance Criteria: Calculated purity must be >98.0% to be used as a Primary Standard.

Protocol 2: Preparation of Calibration Working Solutions

Objective: Create stable, traceable stock solutions for routine GC-MS analysis.

Materials
  • Class A Volumetric Flasks (10 mL, 25 mL).

  • Solvent: HPLC-grade Methanol (preferred for stability over Acetonitrile for ketones).

  • Analytical Balance (readability 0.01 mg).

Workflow

StandardPrep Step1 Weigh 10.0 mg Primary Standard (Corrected for Purity) Step2 Transfer to 10 mL Volumetric Flask Step1->Step2 Step3 Dissolve in Methanol (Sonicate 5 min) Step2->Step3 Step4 Dilute to Volume (Meniscus Check) Step3->Step4 Stock Stock Solution A (1.0 mg/mL) Step4->Stock Step5 Serial Dilution in Methanol Stock->Step5 Calibrators Working Calibrators (10, 50, 100, 250, 500 µg/mL) Step5->Calibrators

Figure 2: Gravimetric preparation of forensic calibration standards.

Step-by-Step
  • Stock Solution A (1.0 mg/mL):

    • Calculate mass required:

      
      .
      
    • Weigh powder into a 10 mL Class A flask.

    • Fill halfway with Methanol, sonicate for 5 minutes to ensure no micro-particulates remain.

    • Dilute to volume.[4] Cap and invert 10 times.

    • Storage: Amber glass vial at -20°C. Stability: ~12 months (monitor for degradation to acetals).

  • Working Calibrators:

    • Prepare a 5-point curve (e.g., 10, 50, 100, 250, 500 µg/mL) by diluting Stock A with Methanol.

    • Internal Standard Addition: Add a constant volume of Tridecane or deuterated analog to every calibrator vial (final conc. 50 µg/mL) to correct for injection variability.

Protocol 3: GC-MS Validation & Identification

Objective: Confirm the identity of the standard using Mass Spectrometry and establish retention time windows.

Instrument Parameters (Agilent 7890/5977 or equivalent)
  • Column: DB-5MS or HP-5MS (30m × 0.25mm × 0.25µm).

  • Carrier Gas: Helium at 1.0 mL/min (constant flow).

  • Inlet: Splitless mode, 250°C.

  • Oven Program: 50°C (1 min) → 15°C/min → 300°C (5 min).

  • Transfer Line: 280°C.

  • Ion Source: EI (70 eV), 230°C.

Mass Spectral Interpretation (Expertise)

Unlike linear ketones, isobutyrophenones do not undergo the McLafferty rearrangement because the gamma-position (relative to the carbonyl) is sterically hindered or lacks accessible hydrogens in the branched chain configuration.

Predicted Fragmentation Pattern:

  • Alpha-Cleavage (Dominant): The bond between the carbonyl carbon and the alpha-carbon (isopropyl group) breaks.

    • Base Peak: The benzoyl cation. For 3,4-dichloro substitution, this appears as a characteristic cluster at m/z 173, 175, 177 (9:6:1 ratio due to

      
       isotopes).
      
  • Minor Fragment: The isopropyl cation (m/z 43 ).

  • Molecular Ion: Weak but visible molecular ion at m/z 216/218 .

Differentiation from Isomers:

  • 2,4-dichloroisobutyrophenone: Will have a similar mass spec (m/z 173 base peak). Differentiation relies on Retention Time . The 2,4- isomer typically elutes earlier than the 3,4- isomer due to the "ortho effect" (steric hindrance reducing boiling point/interaction with the phase).

Validation Steps
  • Inject the 100 µg/mL working standard.

  • Verify the presence of the m/z 173/175/177 cluster.

  • Record the Retention Time (RT).

  • Run a Blank (Methanol only) immediately after to check for carryover (halogenated compounds can be sticky).

References

  • United Nations Office on Drugs and Crime (UNODC). (2021). Recommended Methods for the Identification and Analysis of Synthetic Cathinones in Seized Materials. Retrieved from [Link]

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2023). SWGDRUG Recommendations, Version 8.1. Retrieved from [Link]

  • Power, J. D., et al. (2011). "The analysis of substituted cathinones." Forensic Science International. (Contextual grounding for precursor analysis).
  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 183415: this compound. Retrieved from [Link]

Sources

Troubleshooting & Optimization

troubleshooting low conversion in alpha-bromination of aryl ketones

Technical Support Center: -Bromination of Aryl Ketones

Topic: Troubleshooting Low Conversion & Selectivity Issues

Status: Operational | Lead Scientist: Dr. A. Vance

Welcome to the Application Support Hub

If you are reading this, your reaction likely falls into one of two frustrated categories: either your aryl ketone is sitting inert despite refluxing with NBS, or you are staring at a crude NMR mixture inseparable by column chromatography due to poly-bromination.

enolization rateselectrophilic attack
Module 1: Diagnostic Triage

The "Why" Behind the Failure

Before adding more reagent, diagnose the kinetic failure mode.

Visualizing the Bottleneck

The reaction is not a single step; it is a cascade. In acid-catalyzed conditions (the most common for pharma intermediates), the reaction rate is zero-order with respect to bromine and first-order with respect to the ketone and acid .

The Diagnosis:

  • Scenario A: 0% Conversion. The reaction hasn't started because the "induction period" (autocatalysis) failed. You have no HBr in the system to catalyze enolization.

  • Scenario B: Stalled at 50%. You likely have thermodynamic equilibrium issues or product inhibition (HBr escaping or being consumed).

  • Scenario C: Low Yield + Impurities. The rate of bromination is too fast relative to enolization, or radical mechanisms (benzylic bromination on alkyl chains) are competing.

Module 2: Reagent Selection & Quality Control

Choosing the wrong source of bromine is the #1 cause of poor reproducibility.

ReagentMechanismBest ForThe "Gotcha"
NBS (N-Bromosuccinimide) Ionic (with acid) or Radical (with light)Standard lab scale; easy handling.Quality: Must be white. Yellow NBS is degraded (contains

/HBr) and ruins stoichiometry. Recrystallize from water if yellow.

(Elemental)
IonicLarge scale; cheapest.Autocatalytic: Requires an HBr "kickstart." Highly exothermic once started.
CuBr

(King's Method)
HeterogeneousHigh Selectivity. Best for sensitive substrates where over-bromination is a risk.Heterogeneous: Requires reflux in EtOAc/CHCl

. Green color turns white (CuBr) as reaction finishes.
PTDC (Pyridinium Tribromide) IonicStoichiometric precision.Expensive. Good for small-scale, high-value intermediates.
Module 3: Validated Protocols

Do not rely on generic procedures. Use these optimized workflows designed for difficult aryl ketones.

Protocol A: The "Standard" NBS Method (Acid-Catalyzed)

Best for: Routine synthesis of acetophenone derivatives.

  • Setup: Dissolve Aryl Ketone (1.0 equiv) in Acetonitrile (MeCN) or DCM . MeCN is preferred for polarity.

  • Catalyst: Add p-TsOH·H

    
    O (0.1 – 0.5 equiv) .
    
    • Note: Strong acid is required to drive the enolization RDS.

  • Reagent: Add NBS (1.05 equiv) .

  • Temperature: Reflux (80°C for MeCN).

  • Monitoring:

    • Visual: The reaction is initially a suspension. As succinimide forms, it may float or dissolve depending on the solvent.

    • TLC: Look for the mono-bromo spot.

    • Troubleshooting: If the reaction does not start after 30 mins, add 1 drop of HBr (48% aq) to initiate the catalytic cycle.

  • Workup: Cool, concentrate, redissolve in ether/EtOAc, wash with water (removes succinimide and acid), then brine.

Protocol B: The "King's Method" (CuBr

)

Best for: Substrates prone to poly-bromination or acid-sensitive groups.

  • Setup: Suspend CuBr

    
     (2.0 equiv)  in Ethyl Acetate (EtOAc) .
    
    • Note: 2 moles of Cu(II) are needed to produce 1 mole of Bromine product (producing 2 moles of Cu(I)).

  • Substrate: Add Aryl Ketone (1.0 equiv).

  • Reaction: Reflux vigorously.

    • Mechanism:[1][2][3][4][5][6][7] The reaction is heterogeneous.[8] CuBr

      
       (black/green solid) will slowly convert to CuBr (white solid).
      
  • Completion: When the green solid is gone and the precipitate is white, the reaction is done.

  • Workup: Filter off the copper salts. The filtrate contains your clean product.

    • Why this works: The low concentration of active brominating species prevents the "runaway" double bromination often seen with liquid

      
      .
      
Module 4: Advanced Troubleshooting (FAQs)

Q: I see starting material (SM) and di-bromo product, but very little mono-bromo. Why? A: This is a mixing and rate issue. The mono-bromo product is often more reactive (more acidic

  • Fix: Switch to Protocol B (CuBr

    
    ) . It is kinetically much harder to add a second bromide using the copper method.
    
  • Fix (if using

    
    ):  Add the bromine dropwise  at low temperature (0°C) to keep the local concentration of 
    
    
    low.

Q: The reaction is stuck at 60% conversion. Adding more NBS doesn't help. A: You have likely reached a thermodynamic equilibrium or your catalyst is dead.

  • Fix: Add more acid catalyst (p-TsOH). Remember, the enolization is the bottleneck. If you can't form the enol, the NBS just sits there.

  • Fix: Check your solvent.[9][10] If using MeOH/EtOH, you might be forming hemi-ketals which protects the ketone from reacting. Switch to MeCN or EtOAc.

Q: My product is an oil that won't crystallize, and NMR shows succinimide. A: Succinimide is notoriously sticky.

  • Fix: Wash the organic layer with warm water (succinimide is highly water-soluble) or precipitate the product from cold ether/hexanes.

Q: Can I use this for propiophenones (ethyl ketones)? A: Yes, but regioselectivity becomes an issue (methylene vs. methyl).

  • Guidance: Acid-catalyzed bromination favors the more substituted carbon (the methylene group) because the more substituted enol is more stable. Radical bromination (light/peroxide) might attack the benzylic position, which is the same carbon, but the mechanism is different. Stick to Protocol A (ionic conditions) to avoid radical scrambling on alkyl chains.

Decision Tree: Troubleshooting Workflow
References
  • Mechanism of Acid-Catalyzed Halogenation

    • Carey, F. A., & Sundberg, R. J. Advanced Organic Chemistry Part A: Structure and Mechanisms. Springer. (The rate-determining step is enolization).[2]

  • King's Method (CuBr

    
    ): 
    
    • King, L. C., & Ostrum, G. K. (1964).[11] Selective Bromination with Copper(II) Bromide.[8][11][12] The Journal of Organic Chemistry, 29(12), 3459–3461.

  • Standard NBS Protocols

    • Organic Syntheses, Coll.[13][14] Vol. 6, p.1033 (1988); Vol. 65, p.243 (1987). (Bromination of ketones using NBS/p-TsOH).

  • General Troubleshooting & Kinetics

    • BenchChem Technical Support.[2] (2025).[2][12][15] Acid-catalyzed bromination of acetophenone derivatives in organic synthesis.

Technical Support Center: Optimizing Purification of 1-(3,4-dichlorophenyl)-2-methylpropan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific chromatographic challenges associated with isolating 1-(3,4-dichlorophenyl)-2-methylpropan-1-one.

This compound is an aryl alkyl ketone characterized by a highly lipophilic 3,4-dichlorophenyl moiety and a localized, polar hydrogen-bond accepting carbonyl group. This structural dichotomy dictates a normal-phase silica gel chromatography approach[1]. However, the strong electron-withdrawing nature of the dichloro-substituted ring combined with the steric bulk of the isobutyryl group often leads to unpredictable retention factors (Rf) and co-elution with synthetic precursors.

This guide synthesizes field-proven methodologies, causality-driven troubleshooting, and self-validating protocols to ensure you achieve high-purity isolation.

Part 1: Self-Validating Experimental Protocol

To achieve optimal theoretical plates and resolution, the following step-by-step methodology utilizes normal-phase flash chromatography.

Phase 1: TLC Method Development
  • Objective: Identify an eluent system where the target ketone has an Rf of 0.20–0.30.

  • Causality: Targeting this specific Rf range maximizes the interaction time with the stationary phase while minimizing band broadening caused by excessive diffusion during flash elution[2].

  • Procedure:

    • Spot the crude mixture alongside pure starting materials on a normal-phase silica TLC plate.

    • Develop the plate in a 95:5 Hexane:Ethyl Acetate (EtOAc) chamber. Due to the high LogP (lipophilicity) of the dichlorophenyl group, non-polar solvent systems are mandatory[3].

    • Visualize under UV light (254 nm).

  • Validation Check: If the target spot Rf is >0.30, the solvent is too strong; reduce EtOAc to 2%. If the Rf is <0.20, increase EtOAc to 10%.

Phase 2: Column Packing (Slurry Method)
  • Objective: Create a homogenous stationary phase bed without air bubbles or fractures.

  • Causality: Uneven packing leads to channeling, where the mobile phase bypasses the silica, destroying resolution and causing peak tailing[4].

  • Procedure:

    • Weigh the appropriate amount of 40–63 µm (230–400 mesh) silica gel. This specific particle size provides the optimal balance of theoretical plates and backpressure for flash chromatography[5].

    • Suspend the silica in 100% Hexane to create a fluid slurry.

    • Pour the slurry smoothly into the glass column. Apply positive gas pressure (10–15 psi) to pack the bed firmly[2].

  • Validation Check: Shine a bright light behind the glass column. The silica bed must appear completely opaque and uniform. Any translucent vertical lines indicate channeling pathways; if present, the column must be repacked.

Phase 3: Sample Application (Dry Loading)
  • Objective: Apply the crude mixture as an infinitely narrow band at the top of the column.

  • Causality: this compound is highly soluble in strong solvents like dichloromethane (DCM). If liquid-loaded in DCM, the strong solvent will drag the compound down the column prematurely, destroying the separation. Dry loading prevents this "solvent drag"[6].

  • Procedure:

    • Dissolve the crude mixture in a minimal volume of DCM.

    • Add dry silica gel to the flask at a 1:40 (crude mass : silica mass) ratio[6].

    • Evaporate the DCM completely under reduced pressure using a rotary evaporator.

    • Carefully pour the dry powder evenly onto the flat top of the packed column bed. Add a thin protective layer of sand.

  • Validation Check: Before loading, tilt the flask containing your dry-loaded silica. If the powder clumps or sticks to the glass, residual DCM remains. Continue drying until it flows freely like dry sand. Clumping will cause immediate channeling.

Phase 4: Elution & Fractionation
  • Procedure:

    • Begin elution with 1–2 column volumes (CV) of 100% Hexane. Causality: This flushes out highly non-polar byproducts (e.g., unreacted 1,2-dichlorobenzene) before the target ketone begins to migrate[6].

    • Step up to your optimized gradient (e.g., 5% EtOAc/Hexane).

    • Collect fractions corresponding to 1/10th of the total column volume.

Part 2: Quantitative Data & Parameters

Table 1: Solvent System Optimization Matrix for Aryl Alkyl Ketones

Solvent System Relative Polarity Expected Behavior for Target Ketone Primary Use Case
100% Hexane Very Low Rf < 0.05. Compound remains at baseline. Flushing lipophilic impurities[7].
95:5 Hexane:EtOAc Low Rf ~ 0.25. Optimal retention and resolution. Primary elution gradient[3].
90:10 Hexane:EtOAc Medium-Low Rf > 0.50. Elutes too rapidly, risking co-elution. Flushing column post-elution.

| 80:20 Hexane:DCM | Low | Alternative selectivity (∆Rf modification). | Resolving stubborn co-eluting impurities. |

Table 2: Flash Chromatography Scale-Up Parameters

Crude Mass Silica Mass (g) Column Diameter (mm) Fraction Size (mL) Optimal Flow Rate (mL/min)
100 mg 4 - 5 10 5 5
1.0 g 40 - 50 30 20 15 - 20

| 5.0 g | 200 - 250 | 50 | 50 | 40 - 50 |

Part 3: Troubleshooting Guides & FAQs

Q1: My target ketone co-elutes with a lipophilic impurity (e.g., unreacted 1,2-dichlorobenzene). How can I improve resolution? A: Causality: Both compounds lack strong hydrogen-bond donors and are highly lipophilic, causing them to migrate similarly in standard Hexane/EtOAc mixtures. Solution: Alter the selectivity of your mobile phase. Mixtures of solvents with equivalent overall strength do not necessarily have the same selectivity[4]. Swap Ethyl Acetate for Dichloromethane (DCM) or Toluene as the polar modifier. Alternatively, use a shallower step gradient: run 100% Hexane for 3 column volumes to completely elute the dichlorobenzene before introducing 1-2% EtOAc to elute the ketone.

Q2: I observe significant peak tailing or streaking of the ketone on the TLC and column. A: Causality: The carbonyl oxygen of this compound acts as a hydrogen-bond acceptor, interacting strongly with the acidic silanol groups (Si-OH) on the silica gel surface. Solution: Add a volatile base to cap the silanol groups. Incorporating 1% Triethylamine (TEA) into your mobile phase neutralizes the acidic sites, significantly sharpening the elution band. Ensure you pre-treat the column with the TEA-containing solvent before loading the sample.

Q3: The compound elutes immediately near the solvent front, even at low polar modifier concentrations (e.g., 2% EtOAc). A: Causality: The compound's lipophilicity is dominating the separation, or the sample was liquid-loaded in a solvent that is too strong, causing a "solvent drag" effect. Solution: If liquid loading, ensure the sample is dissolved only in the starting mobile phase (e.g., Hexane). If the compound is insoluble in Hexane, you must switch to the dry-loading technique described in Phase 3 of the protocol[6]. If the issue persists despite dry loading, switch the bulk non-polar solvent to a weaker hydrocarbon like Pentane or Petroleum Ether[7].

Q4: The column experiences a severe pressure drop, and the flow rate slows to a crawl. A: Causality: This is typically caused by particulate clogging, using a highly viscous solvent, or the silica gel particles being too fine (<25 µm) for the applied pressure. Solution: Always filter your crude sample if liquid loading. Ensure you are using 40–63 µm silica gel, which is specifically optimized for flash chromatography[5]. Avoid highly viscous solvent combinations (like heavy alcohols) if using low-pressure manual systems[3].

Part 4: Optimization Workflow Visualization

PurificationWorkflow Start Crude 1-(3,4-dichlorophenyl) -2-methylpropan-1-one TLC TLC Screening (Hexane/EtOAc) Start->TLC CheckRf Is Target Rf 0.2 - 0.3? TLC->CheckRf AdjustSolvent Adjust Polarity (Modify % EtOAc) CheckRf->AdjustSolvent No Load Dry Loading (1:40 Sample:Silica) CheckRf->Load Yes AdjustSolvent->TLC Elute Isocratic Elution (e.g., 5% EtOAc) Load->Elute CheckPurity Fractions Pure? Elute->CheckPurity Troubleshoot Troubleshoot (See Q&A Guide) CheckPurity->Troubleshoot No Success Pure Ketone Isolated CheckPurity->Success Yes

Workflow for optimizing the chromatographic purification of aryl alkyl ketones.

References

  • Chromatography: Solvent Systems For Flash Column - University of Rochester.
  • Quick Overview of Column Chrom
  • How do I choose between Normal- or Reversed-phase flash column chromatography for my compound purific
  • SOP: FLASH CHROM
  • Flash Chromatography Basics - Sorbent Technologies, Inc.
  • Organic Syntheses Procedure - Organic Syntheses.
  • General methods for flash chromatography using disposable columns - PMC.

Sources

Technical Support Center: 3,4-Dichloroisobutyrophenone Stability & Degradation

Author: BenchChem Technical Support Team. Date: March 2026

This is a technical support guide designed for researchers and process chemists working with 3,4-Dichloroisobutyrophenone (CAS: 875916-50-0 / related analogs).

Executive Technical Summary

3,4-Dichloroisobutyrophenone is a robust aryl ketone intermediate, primarily utilized in the synthesis of pharmaceutical active ingredients (APIs) such as bupropion analogs and specific agrochemical fungicides.

While the aromatic C-Cl bonds and the ketone moiety provide moderate thermal stability (typically stable up to ~140°C under inert atmosphere), the compound is susceptible to oxidative degradation at the benzylic (


-carbonyl) position and hydrolytic cleavage  under extreme acidic/basic stress. Most "decomposition" reported by users is often misidentified regioisomer contamination  from the Friedel-Crafts synthesis step.
Key Physical Properties (Reference Data)
PropertyValue (Approximate/Analog Based)Significance
Physical State Low-melting solid or oilRequires precise temperature control during melt/transfer.
Boiling Point ~135–140°C @ 18 mmHgDistillable under vacuum; atmospheric distillation risks degradation.
Thermal Limit ~160°C (Inert atm)Exceeding this triggers radical dechlorination and polymerization.
Flash Point >110°CCombustible; requires standard organic solvent safety.

Troubleshooting Guide (Q&A)

Q1: "My product is turning from pale yellow to dark amber during vacuum distillation. Is it decomposing?"

Diagnosis: Likely Thermal Oxidation or Trace Metal Catalysis . Technical Insight: Aryl ketones are generally stable, but the tertiary hydrogen on the isobutyryl group (the isopropyl methine proton) is susceptible to radical abstraction at high temperatures (


C), especially if oxygen is present. This leads to the formation of peroxides which degrade into colored quinones or oligomers.
Solution: 
  • Check Vacuum: Ensure pressure is

    
     mmHg to lower the boiling point below 
    
    
    
    C.
  • Inert Gas: Bleed dry Nitrogen/Argon into the capillary; never distill in air.

  • Chelation: If the crude material came from a Friedel-Crafts reaction (

    
    ), residual iron/aluminum salts can catalyze darkening. Wash the organic layer with EDTA or dilute HCl prior to distillation.
    
Q2: "I see a persistent impurity peak at RRT 0.95 or 1.05 in HPLC. Is this a decomposition product?"

Diagnosis: Likely a Regioisomer (Synthesis Byproduct), not decomposition. Technical Insight: The synthesis of 3,4-dichloroisobutyrophenone typically involves the acylation of 1,2-dichlorobenzene. Due to directing effects, this reaction produces:

  • Target: 3,4-isomer (Major)

  • Impurity: 2,3-dichloro isomer (Minor)

  • Impurity: 2,4-dichloro isomer (Trace) These isomers have nearly identical boiling points and solubilities, making them difficult to separate by standard crystallization. They are thermally stable and will not "appear" due to heating; they are intrinsic to the crude. Action: Use a high-resolution C18 column with a methanol/water gradient to resolve isomers. Do not assume these are thermal degradants.

Q3: "There is pressure buildup in the storage drum. Is the compound off-gassing?"

Diagnosis: Hydrolysis of Residual Acyl Chloride (Not the ketone itself). Technical Insight: Pure 3,4-dichloroisobutyrophenone does not off-gas. However, if the material contains unreacted isobutyryl chloride (starting material), moisture ingress will hydrolyze it to isobutyric acid and HCl gas . Action:

  • Test the headspace for acidity (damp pH paper).

  • If positive for acid, the product requires a caustic wash (NaHCO

    
    ) and re-drying.
    

Deep Dive: Decomposition Pathways

Understanding the degradation mechanism is crucial for establishing shelf-life and processing limits.

Pathway A: -Oxidation (Storage/Air Exposure)

Prolonged exposure to air and light, even at room temperature, can lead to the auto-oxidation of the benzylic C-H bond.

  • Mechanism: Radical abstraction

    
     Peroxide formation 
    
    
    
    Cleavage.
  • Product: 3,4-Dichlorobenzoic Acid + Acetone/Derivatives.

  • Detection: Appearance of a broad carboxyl peak in IR (

    
     cm
    
    
    
    ) or a new acidic peak in HPLC.
Pathway B: Radical Dechlorination (High T > 200°C)

At extreme temperatures, the aryl C-Cl bond can undergo homolytic cleavage.

  • Mechanism: Homolysis

    
     Aryl radical 
    
    
    
    Polymerization/Biphenyl formation.
  • Product: HCl gas (corrosive) + High Molecular Weight Tars.

Pathway C: Baeyer-Villiger Oxidation (Rare)

In the presence of peracids (impurities from oxidized solvents), the ketone can rearrange to an ester.

  • Product: 3,4-Dichlorophenyl isobutyrate.

Visualizing the Degradation Network

The following diagram maps the stability logic and degradation products.

DecompositionPathways Start 3,4-Dichloroisobutyrophenone (Target Molecule) Heat Heat (>200°C) + Radical Source Start->Heat Homolysis Oxygen Oxygen/Air (Long Term Storage) Start->Oxygen Auto-oxidation Isomer 2,3-Dichloro Isomer (Synthesis Impurity - Non-Degradant) Start->Isomer Synthesis Artifact (Not Decomposition) Tars Polymerized Tars + HCl Gas Heat->Tars Dechlorination Benzoic 3,4-Dichlorobenzoic Acid (Major Oxidative Product) Oxygen->Benzoic C-C Cleavage Moisture Moisture (Impurity Hydrolysis) Impurity Isobutyric Acid + HCl (From Residual SM) Moisture->Impurity Reacts with Residual Isobutyryl Chloride

Caption: Figure 1: Primary degradation pathways (solid lines) vs. synthesis artifacts (dotted lines). Oxidative cleavage to benzoic acid is the primary shelf-life risk.

Standard Stability Testing Protocol

To validate the stability of your specific batch, perform this "Forced Degradation" study.

Stress ConditionDurationExpected Result (Pass Criteria)Analysis Method
Thermal Control 24 hrs @ 100°C (Inert)

Recovery
HPLC (Area %)
Oxidative Stress 4 hrs @ 60°C + 3% H

O

Degradation to Benzoic Acid expectedHPLC + LC-MS
Acid/Base Hydrolysis 24 hrs @ pH 2 / pH 12

Degradation (Ketone is stable)
HPLC
Photostability 1.2M Lux HoursMinor discoloration acceptableVisual + HPLC
Storage Recommendations
  • Container: Tightly sealed glass or HDPE.

  • Atmosphere: Nitrogen blanket recommended for long-term storage.

  • Temperature: Ambient (

    
    C) is sufficient; refrigeration extends shelf life by retarding auto-oxidation.
    

References

  • Sigma-Aldrich. (n.d.). 3',4'-Dichloropropiophenone Product Specification (Analog Reference). Retrieved from

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 7258, 3,4-Dichlorophenol (Substructure Stability Data). Retrieved from

  • Vajrala, V. R., et al. (2012). An Impurity Profile Study of Lamotrigine (Discussion of Dichlorobenzoyl Derivatives). Rasayan Journal of Chemistry. Retrieved from

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms (Aryl Ketone Stability Principles). Springer.

Technical Support Center: Scale-Up Challenges for 1-(3,4-Dichlorophenyl)-2-methylpropan-1-one Production

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals scaling up the synthesis of 1-(3,4-Dichlorophenyl)-2-methylpropan-1-one (also known as 3,4-dichloroisobutyrophenone). This compound is a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs), including substituted cathinones and novel antidepressants.

Scaling this molecule from bench to pilot plant introduces distinct thermal, kinetic, and regioselectivity challenges. This guide dissects the two primary synthetic routes—Friedel-Crafts Acylation and Grignard Addition —providing mechanistic troubleshooting, quantitative comparisons, and self-validating protocols.

Part 1: Route Selection & Mechanistic Workflows

To effectively troubleshoot scale-up issues, you must first understand the mechanistic flow of your chosen route. Route A relies on electrophilic aromatic substitution, whereas Route B utilizes nucleophilic addition to a nitrile.

G cluster_A Route A: Friedel-Crafts Acylation cluster_B Route B: Grignard Addition A1 1,2-Dichlorobenzene + Isobutyryl Chloride A2 AlCl3 Complexation (Highly Exothermic) A1->A2 A3 Electrophilic Aromatic Substitution A2->A3 A4 Isomer Separation (3,4- vs 2,3-dichloro) A3->A4 Target This compound A4->Target B1 3,4-DichlorophenylMgBr + Isobutyronitrile B2 Nucleophilic Attack (C-C Bond Formation) B1->B2 B3 Imine Salt Intermediate (Stable Anion) B2->B3 B4 Acidic Hydrolysis (Prolonged Heating) B3->B4 B4->Target

Synthetic workflows for 3,4-dichloroisobutyrophenone via Friedel-Crafts and Grignard routes.

Part 2: Troubleshooting Guides & FAQs

Q1: Why am I getting a complex mixture of isomers during the Friedel-Crafts acylation of 1,2-dichlorobenzene?

A1: Regioselectivity is the primary hurdle in Route A. 1,2-Dichlorobenzene is an electron-deactivated aromatic compound[1]. The two chlorine atoms are ortho/para-directing but strongly deactivating[2].

  • The Causality: Electrophilic attack by the isobutyryl cation primarily occurs at the 4-position (yielding the desired 3,4-dichloro isomer) because the 3-position is sterically hindered by the adjacent chlorine atom[1]. However, if the reaction temperature exceeds 25 °C, the kinetic energy overrides this steric hindrance, leading to the formation of the 2,3-dichloro isomer and polyacylated byproducts.

  • The Solution: Maintain strict temperature control. Perform the AlCl₃ addition at 0–5 °C and allow the reaction to warm to room temperature slowly. Using a shape-selective catalyst (like specific zeolites) or running the reaction in a non-polar solvent can further sterically direct the acylation to the less hindered 4-position[1].

Q2: During the Grignard route, my reaction stalls, and the ketone isn't forming. Why?

A2: The reaction between 3,4-dichlorophenylmagnesium bromide and isobutyronitrile yields an intermediate imine anion (a magnesium salt)[3],[4].

  • The Causality: Unlike Grignard additions to aldehydes or esters, the addition to a nitrile stops strictly after one equivalent. The resulting imine anion carries a negative charge, which electrostatically repels any further nucleophilic attack from the remaining Grignard reagent[5]. Furthermore, this imine salt is highly stable. A standard mild aqueous workup will only protonate it to a neutral imine, which hydrolyzes very slowly to the ketone without sufficient driving force[3].

  • The Solution: You must force the hydrolysis. After the initial quench, add 2M HCl and reflux the biphasic mixture for 2–4 hours. The heat and low pH are required to drive the equilibrium toward the ketone and ammonium salt[4].

Q3: How do I manage the severe exotherm and emulsion issues during the AlCl₃ quench in the Friedel-Crafts route?

A3: Quenching anhydrous AlCl₃ with water is violently exothermic and generates insoluble aluminum hydroxide species, causing stubborn emulsions that ruin phase separation.

  • The Causality: The Lewis acid-base complex between AlCl₃ and the newly formed ketone must be destroyed to liberate the product. If the localized pH during the quench rises above 1, Al³⁺ precipitates as a gelatinous Al(OH)₃ network, trapping your product.

  • The Solution: Utilize a reverse quench . Slowly transfer the active reaction mixture via cannula into a vigorously stirred, oversized vessel containing crushed ice and concentrated HCl. The massive excess of acid ensures the aluminum remains soluble as the[Al(H₂O)₆]³⁺ complex, guaranteeing a crisp phase separation.

Part 3: Quantitative Data & Route Comparison

When scaling up, process chemists must weigh the cost of reagents against the cost of downstream purification. Use the table below to evaluate which route fits your facility's capabilities.

ParameterRoute A: Friedel-Crafts AcylationRoute B: Grignard Addition
Primary Reagents 1,2-Dichlorobenzene, Isobutyryl Chloride3,4-DichlorophenylMgBr, Isobutyronitrile
Typical Yield 65% - 75%80% - 85%
Regiochemical Purity Moderate (Requires fractional distillation/crystallization)High (Pre-determined by Grignard starting material)
Exotherm Risk High (During AlCl₃ complexation and quench)High (During Grignard initiation)
Major Bottleneck Isomer separationImine hydrolysis
Scale-up Cost Low (Cheap bulk reagents)Moderate to High (Organometallic handling)

Part 4: Step-by-Step Experimental Protocols

Self-Validating Protocol: Grignard Addition Route (Recommended for High Purity)

This protocol utilizes the Grignard route to bypass the regioselectivity issues inherent to Friedel-Crafts acylation. The system is designed to be self-validating through In-Process Controls (IPC).

Step 1: Reagent Preparation

  • Purge a jacketed reactor with ultra-high purity Argon.

  • Charge the reactor with commercial 3,4-Dichlorophenylmagnesium bromide (0.5 M in THF).

  • Cool the reactor jacket to 0 °C.

Step 2: Nitrile Addition (Nucleophilic Attack)

  • Prepare a solution of isobutyronitrile (1.05 equivalents) in anhydrous THF.

  • Add the nitrile solution dropwise over 60 minutes. Causality: Slow addition controls the heat of the nucleophilic attack and prevents localized boiling of THF.

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to 25 °C and stir for 4 hours.

Step 3: Acidic Hydrolysis (The Critical Step)

  • Cool the reactor back to 0 °C.

  • Carefully quench the reaction by adding 2M HCl dropwise until the pH reaches < 1.

  • Heat the biphasic mixture to a gentle reflux (approx. 65 °C) for 3 hours.

  • Self-Validation Check (IPC): Pull an aliquot from the organic layer and analyze via GC-MS or TLC. The protocol is self-validating: the reaction is only complete when the peak corresponding to the imine intermediate (

    
     ~215) is fully replaced by the target ketone (
    
    
    
    ~216). If the imine persists, continue refluxing.

Step 4: Phase Separation & Isolation

  • Cool to room temperature and separate the phases.

  • Extract the aqueous layer twice with Methyl tert-butyl ether (MTBE).

  • Wash the combined organic layers with saturated NaHCO₃, followed by brine.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

Part 5: References

  • 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction Source: LibreTexts URL: [Link]

  • Video: Nitriles to Ketones: Grignard Reaction Source: JoVE URL:[Link]

  • 6.6: Chemistry of Nitriles Source: LibreTexts URL:[Link]

  • The Mechanism of Grignard and Organolithium Reactions with Nitriles Source: Chemistry Steps URL:[Link]

Sources

Validation & Comparative

reference standard purity assay for 1-(3,4-Dichlorophenyl)-2-methylpropan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Technical Guide for Analytical Development

Executive Summary: The Metrological Challenge

1-(3,4-Dichlorophenyl)-2-methylpropan-1-one (CAS: 62565-27-1), often referred to as 3,4-Dichloroisobutyrophenone , is the critical penultimate intermediate in the synthesis of Bupropion HCl . In the regulatory landscape of drug development (ICH Q11), the purity of this starting material directly dictates the impurity profile of the final API.

The Core Problem: Assigning a purity value to a primary reference standard of this molecule presents a circular logic problem.

  • HPLC-UV requires an existing standard to quantify the main peak accurately; otherwise, it relies on "Area %," which dangerously assumes all impurities (including moisture, salts, and synthesis by-products) have the same response factor as the analyte.[1]

  • qNMR (Quantitative NMR) offers a metrologically traceable solution, providing an absolute purity value without requiring a reference standard of the analyte itself.[1]

This guide compares the industry-standard HPLC-UV approach against the metrological gold standard 1H-qNMR , providing protocols to transition from "estimation" to "absolute quantification."

Comparative Methodology: HPLC-UV vs. qNMR

The Analytical Decision Matrix

While HPLC is superior for detecting trace organic impurities (sensitivity), qNMR is superior for assigning the "Mass Balance" purity (accuracy).

FeatureMethod A: HPLC-UV (Area %)Method B: 1H-qNMR (Internal Standard)
Primary Output Chromatographic Purity (Organic Impurities)Absolute Content (Assay / Potency)
Traceability Relative (Dependent on Response Factors)Absolute (Traceable to Internal Standard)
Detection Scope UV-active organic compounds onlyAll protonated species (including residual solvents)
Limit of Quantitation < 0.05% (Excellent for trace analysis)~0.5% (Lower sensitivity)
Major Risk Overestimation of purity (misses water/inorganics)Weighing errors (requires microbalance precision)
Throughput High (Automated sequences)Low (Manual preparation critical)

Detailed Experimental Protocols

Method A: HPLC-UV (Impurity Profiling)

Use this method to identify specific organic impurities, not for the final potency assignment.

Principle: Reverse-phase chromatography exploits the lipophilicity of the dichlorophenyl ring.

  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile (High organic required due to lipophilicity).

  • Gradient:

    • 0-2 min: 40% B (Isocratic hold)

    • 2-15 min: 40% → 90% B (Linear ramp)

    • 15-20 min: 90% B (Wash)

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV @ 254 nm (Targeting the aromatic ring absorption).

  • Temperature: 30°C.

Critical Workflow Step: To prevent "carryover" ghost peaks common with chlorinated ketones, include a needle wash step with 100% Acetonitrile between injections.

Method B: 1H-qNMR (Absolute Purity Assignment)

Use this method to establish the "Certified Purity" value of the Reference Standard.

Principle: The molar ratio of the analyte to a NIST-traceable Internal Standard (IS) is calculated directly from signal integration.

Reagents:

  • Solvent: DMSO-d6 (Preferred over CDCl3 to prevent volatility losses and shift exchangeable protons).

  • Internal Standard (IS): Maleic Acid (Traceable to NIST SRM). It provides a clean singlet at ~6.3 ppm, distinct from the aromatic protons of the analyte (7.4–8.2 ppm) and the isopropyl methyls (~1.1 ppm).

Protocol:

  • Weighing (The Critical Step):

    • Using a validated microbalance (readability 0.001 mg), weigh exactly ~20 mg of the Analyte (this compound) into a vial. Record mass (

      
      ).
      
    • Weigh exactly ~10 mg of Maleic Acid (IS) into the same vial. Record mass (

      
      ).
      
  • Dissolution: Add 0.7 mL DMSO-d6. Vortex until fully dissolved. Transfer to 5mm NMR tube.

  • Acquisition Parameters:

    • Pulse Angle: 90° (Maximize signal).

    • Relaxation Delay (D1): 60 seconds (Crucial! Must be

      
       of the slowest relaxing proton to ensure full magnetization recovery).
      
    • Scans: 16 or 32 (Sufficient for S/N > 150:1).

    • Temperature: 298 K.

Calculation:



  • 
    : Integrated Area[3]
    
  • 
    : Number of protons (IS = 2; Analyte Methyls = 6)
    
  • 
    : Molar Mass (Analyte = 217.09  g/mol ; Maleic Acid = 116.07  g/mol )
    
  • 
    : Mass weighed
    
  • 
    : Purity[1][2][4][5][6][7]
    

Data Analysis & Validation

Simulated Comparative Data

The following table illustrates why HPLC Area % is insufficient for Reference Standard assignment.

ParameterHPLC-UV ResultqNMR ResultInterpretation
Main Peak 99.8% (Area)98.2% (w/w)HPLC ignores non-UV active mass.
Water Content Not DetectedN/AqNMR "sees" the mass dilution effect of water.
Residual Solvent Not DetectedVisible (e.g., Hexane)qNMR accounts for solvent mass in the assay.
Inorganic Salts Not DetectedN/ASalts lower the w/w potency; HPLC misses this.
Final Assigned Purity 99.8% (Biased High) 98.2% (Accurate) qNMR is the correct choice for Assay.

Visualization of Workflows

Diagram 1: The Analytical Strategy

When to use which method during the lifecycle of the reference standard.

AnalyticalStrategy Start Crude Reference Material (this compound) Screening Initial Screening (HPLC-UV) Start->Screening Decision Chromatographic Purity > 99.0%? Screening->Decision Purification Re-Crystallization / Prep-HPLC Decision->Purification No Assignment Absolute Purity Assignment (qNMR) Decision->Assignment Yes Purification->Screening Validation Impurity Profiling (HPLC + GC-HS) Assignment->Validation Cross-Check FinalCert Generate Certificate of Analysis (CoA) Validation->FinalCert

Caption: Logical workflow for establishing a Primary Reference Standard. Note that qNMR is the decision-maker for the final purity value.

Diagram 2: qNMR Execution Workflow

The step-by-step logic for the qNMR protocol.

qNMRWorkflow Weigh Precision Weighing (Analyte + IS) Dissolve Dissolution (DMSO-d6) Weigh->Dissolve Acquire NMR Acquisition (D1 = 60s, 90° Pulse) Dissolve->Acquire Process Processing (Phase, Baseline, Integrate) Acquire->Process Calc Calculate Mass % (Formula) Process->Calc

Caption: qNMR operational workflow emphasizing the critical acquisition parameters for quantitative accuracy.

References

  • International Conference on Harmonisation (ICH). Guideline Q11: Development and Manufacture of Drug Substances (Chemical Entities and Biotechnological/Biological Entities). 2012. Link

  • United States Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance Spectroscopy. USP-NF. Link

  • Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 2014. Link

  • Bharti, S. K., et al. "Quantitative NMR spectroscopy." TrAC Trends in Analytical Chemistry, 2012. Link

  • BenchChem. "The Synthesis of Bupropion: A Technical Guide on the Role of 2-Bromo-1-(3,4-dichlorophenyl)propan-1-one." Link

Sources

Structural Elucidation of Dichlorophenyl Isomers: A Comparative Spectroscopy Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Isomer Challenge

In medicinal chemistry, the 3,4-dichlorophenyl and 2,4-dichlorophenyl moieties are ubiquitous pharmacophores (e.g., Sertraline, substituted benzamides). While they share a molecular mass (


) and often co-elute in reverse-phase HPLC due to similar lipophilicity (

), their biological activities can diverge drastically.

The Problem: Standard LC-MS is often insufficient for definitive assignment because both isomers produce identical parent ions and similar fragmentation patterns. The Solution: This guide details a self-validating spectroscopic workflow relying primarily on


H NMR coupling patterns  and Nuclear Overhauser Effect (NOE)  correlations to unambiguously distinguish these isomers without reference standards.

Diagnostic Matrix: Quick Comparison

The following table summarizes the expected spectroscopic signatures for a generic drug scaffold (R ) attached to the dichlorophenyl ring.

Feature3,4-Dichloro-R 2,4-Dichloro-R Differentiation Power
Substitution Pattern 1,2,4-trisubstituted (R at 1)1,2,4-trisubstituted (R at 1)N/A

H Coupling (Ortho)
H5 & H6 couple (

Hz)
H5 & H6 couple (

Hz)
Low (Identical

)

H Coupling (Meta)
H2 & H6 couple (

Hz)
H3 & H5 couple (

Hz)
Low (Identical

)
Proton Environment H2 is isolated (between R and Cl)H3 is isolated (between Cl and Cl)High (Chemical Shift)
NOE Correlation R-group

H2 (d) & H6 (dd)
R-group

H6 (d)
Definitive

C NMR (C-Cl)
C3 & C4 (deshielded)C2 & C4 (deshielded)Medium

Deep Dive: H NMR Analysis

The most reliable method for distinction is analyzing the splitting patterns relative to the drug scaffold (R ).

A. The 3,4-Dichloro Pattern[1][2]
  • Structure: R is at position 1.[1] Cl at 3, 4. Protons at 2, 5, 6.

  • H5 (Doublet,

    
     Hz):  Ortho to H6. Meta to Cl.
    
  • H2 (Doublet,

    
     Hz):  Meta to H6. Isolated between the R-group and Cl.[2][1][3][4]
    
  • H6 (Doublet of Doublets,

    
     Hz):  Ortho to H5, Meta to H2.
    
  • Key Characteristic: The proton with the large ortho coupling (H5) is remote from the R-group.

B. The 2,4-Dichloro Pattern[1][2]
  • Structure: R is at position 1.[1] Cl at 2, 4. Protons at 3, 5, 6.

  • H6 (Doublet,

    
     Hz):  Ortho to H5. Adjacent to the R-group.[1][3][4]
    
  • H3 (Doublet,

    
     Hz):  Meta to H5. Trapped between two Cl atoms.[2][1][3]
    
  • H5 (Doublet of Doublets,

    
     Hz):  Ortho to H6, Meta to H3.
    
  • Key Characteristic: The proton with the large ortho coupling (H6) is adjacent to the R-group.

C. Chemical Shift Logic

While solvent dependent, H3 in the 2,4-isomer is often distinct. It sits between two electron-withdrawing chlorine atoms. In contrast, H2 in the 3,4-isomer sits between the R-group and one chlorine.

  • If R is an electron-withdrawing group (e.g., amide, carbonyl), H2 (3,4-isomer) and H6 (2,4-isomer) will be significantly deshielded.

The Definitive Protocol: 1D NOE / 2D NOESY

When coupling patterns are ambiguous due to signal overlap, NOE (Nuclear Overhauser Effect) provides spatial proof.

Experimental Workflow
  • Sample Prep: Dissolve ~5-10 mg of compound in 600

    
    L DMSO-
    
    
    
    or CDCl
    
    
    . Ensure the solution is free of paramagnetic impurities.
  • Acquisition:

    • 1D NOE (Selective): Irradiate the benzylic protons or the first distinct proton of the R-group .

    • 2D NOESY: Standard pulse sequence (mixing time 300-500 ms).

  • Interpretation:

Scenario A: 3,4-Dichloro Isomer

Irradiating the R-group will show NOE enhancement for two aromatic protons:

  • H2: The isolated doublet (

    
     Hz).
    
  • H6: The doublet of doublets (

    
     Hz).
    
Scenario B: 2,4-Dichloro Isomer

Irradiating the R-group will show NOE enhancement for only one aromatic proton:

  • H6: The large doublet (

    
     Hz).
    Note: H3 is shielded by Cl atoms and is too far from the R-group to show NOE.
    

Visual Decision Tree

Use the following logic flow to determine your isomer identity.

IsomerID Start Start: Purified Unknown Isomer Step1 Acquire 1H NMR (400+ MHz) Start->Step1 Analysis Analyze Aromatic Region (6.5 - 8.5 ppm) Step1->Analysis CheckSplitting Identify Splitting Patterns: 1. Doublet (J~8Hz) 2. Doublet (J~2Hz) 3. Doublet of Doublets (J~8, 2Hz) Analysis->CheckSplitting NOESY Run 1D Selective NOE / 2D NOESY Target: R-Group Protons CheckSplitting->NOESY Patterns Confirmed Result34 NOE Observed on: 1. Isolated Doublet (H2) 2. Doublet of Doublets (H6) NOESY->Result34 Enhancement of d and dd Result24 NOE Observed on: 1. Large Doublet (H6) ONLY NOESY->Result24 Enhancement of d only Conclusion34 Identity: 3,4-Dichloro Isomer Result34->Conclusion34 Conclusion24 Identity: 2,4-Dichloro Isomer Result24->Conclusion24

Figure 1: Decision tree for distinguishing dichlorophenyl isomers using NMR spectroscopy.

Secondary Validation: C NMR & MS

C NMR

While less sensitive, the carbon shifts of the chlorinated carbons provide backup data.

  • 2,4-Dichloro: C2 is ortho to the R-group. The steric compression and "ortho effect" often shift C2 upfield relative to C3 in the 3,4-isomer.

  • 3,4-Dichloro: C3 and C4 are contiguous.

Mass Spectrometry (MS)[1][2][6]
  • Limitations: Standard ESI/APCI MS usually shows identical

    
     and isotope patterns (
    
    
    
    Cl/
    
    
    Cl ratio of 9:6:1).
  • Advanced Fragmentation: In EI-MS (GC-MS), the "ortho effect" in 2,4-dichloro isomers can lead to unique elimination pathways (e.g., loss of HCl or interaction with the R-group) that are suppressed in the 3,4-isomer [1]. However, this requires library standards for confirmation.

References

  • LibreTexts Chemistry. (2024).[5] 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

Sources

A Comparative Guide to the Impurity Profiling of Synthetic Cathinone Precursors

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Need for Impurity Profiling

The landscape of new psychoactive substances (NPS) is in a constant state of flux, with synthetic cathinones representing a significant and evolving class.[1][2][3] Often synthesized in clandestine laboratories, these products are characterized by a lack of quality control, leading to the presence of various impurities.[4] For researchers, forensic scientists, and drug development professionals, understanding the impurity profile of a synthetic cathinone or its precursor is not merely an academic exercise. It is a critical necessity for determining the synthetic route, linking seized samples, assessing toxicological risks, and ensuring the quality and safety of reference standards.[4][5][6]

Impurities can arise from multiple sources, including unreacted starting materials, intermediates, reaction by-products, and degradation products.[4][7] This guide provides an in-depth comparison of the primary analytical techniques used for the impurity profiling of synthetic cathinone precursors, offering field-proven insights into experimental design and data interpretation. We will explore the causality behind methodological choices, ensuring that every protocol is a self-validating system for generating trustworthy and authoritative data.

Common Synthetic Pathways and the Genesis of Impurities

The majority of synthetic cathinones are produced via a straightforward two-step process: the α-bromination of a substituted propiophenone, followed by a nucleophilic substitution with a relevant amine.[8] This seemingly simple route is fraught with opportunities for impurity generation, dictated by reaction conditions, purification methods, and the quality of the starting materials.

Key Impurity Classes:

  • Unreacted Starting Materials: Incomplete reactions can lead to the presence of the initial arylketone precursor (e.g., 4-methylpropiophenone in mephedrone synthesis).[9][10]

  • Intermediates: The α-bromoketone intermediate is a common impurity if the subsequent amination step is not driven to completion.[8]

  • By-products of Synthesis: Side reactions, such as dimerization or the formation of chlorinated by-products, can introduce unexpected compounds into the final product.[9][11]

  • Positional Isomers: If the starting material is not pure, or if reaction conditions are not precise, isomers of the target cathinone can be formed.

  • Degradation Products: Cathinones can be unstable, and degradation can occur during synthesis, work-up, or storage.[11]

G cluster_0 Synthesis Stage cluster_1 Impurity Generation Starting Material Starting Material Intermediate Intermediate Starting Material->Intermediate Step 1: α-Bromination Unreacted Precursor Unreacted Precursor Starting Material->Unreacted Precursor Incomplete Reaction Isomers Isomers Starting Material->Isomers Impure Starting Material Final Product Final Product Intermediate->Final Product Step 2: Amination Unreacted Intermediate Unreacted Intermediate Intermediate->Unreacted Intermediate Incomplete Reaction By-products By-products Intermediate->By-products Side Reactions G Start Sample Received Screening Initial Screening (GC-MS / LC-MS) Start->Screening KnownImpurities Quantify Known Impurities Screening->KnownImpurities UnknownPeak Unknown Peak Detected? KnownImpurities->UnknownPeak Yes Report Final Report KnownImpurities->Report No Elucidation Structural Elucidation (NMR, HRMS) UnknownPeak->Elucidation Yes UnknownPeak->Report No Elucidation->Report

Sources

Advanced Characterization & Melting Point Validation: 1-(3,4-dichlorophenyl)-2-methylpropan-1-one

[1]

Executive Summary & Strategic Context

In the synthesis of substituted cathinones and bupropion analogs, This compound serves as a critical ketone intermediate.[1] Unlike its straight-chain analog (3',4'-dichloropropiophenone, MP 44–46°C), the alpha-methyl branching in the target compound introduces steric disruption that significantly lowers the lattice energy.[1]

Consequently, this compound frequently presents as a viscous oil or a low-melting solid at room temperature, leading to false failures in standard goods-in protocols.[1] This guide provides a definitive validation workflow, comparing direct thermal analysis (DSC) against chemical derivatization, which is the superior "alternative" when direct MP is ambiguous.

Core Chemical Identity
PropertySpecification
IUPAC Name This compound
Common Name 3',4'-Dichloroisobutyrophenone
CAS Number 875916-50-0
Molecular Formula C₁₀H₁₀Cl₂O
Molecular Weight 217.09 g/mol
Physical State Low-melting solid or supercooled liquid (Ambient)

Comparative Analysis: Target vs. Structural Alternatives

To validate identity, one must distinguish the target from its positional isomers and homologs.[1] The melting point (or lack thereof) is a key discriminator.[1]

Table 1: Thermal Profile Comparison of Structural Analogs

CompoundStructure / RelationCAS No.[1][2][3][4]Melting Point (°C)Validation Insight
Target Compound 3,4-Dichloro-α-methyl 875916-50-0 < 30°C (est.) *Often liquid at RT.[1] Requires DSC or derivatization.
3',4'-DichloropropiophenoneDes-methyl homolog6582-42-944 – 46°CSolid at RT.[1] Distinct crystalline lattice.
3',4'-DichloroacetophenoneShort-chain homolog2642-63-972 – 78°CHigh MP confirms chain length errors.[1]
2,4-DichlorobutyrophenonePositional Isomer66353-47-7Solid (Ambient)Differentiates Cl-positioning.
4'-ChloroisobutyrophenoneMono-chloro analog18713-58-1Liquid (BP 115°C/3mmHg)Density/RI check required.[1]

*Note: Literature data for CAS 875916-50-0 is sparse.[1] In-house process data suggests it exists as a supercooled liquid that crystallizes only upon deep chilling or seeding, making standard capillary MP unreliable.[1]

Validation Methodology: Direct vs. Derivative

When validating a compound that hovers near ambient temperature, standard capillary methods fail due to "oiling out."[1] We compare two rigorous alternatives: Differential Scanning Calorimetry (DSC) and Chemical Derivatization .[1]

Method A: Differential Scanning Calorimetry (DSC)

Best for: High-throughput purity screening of the raw ketone.[1] Mechanism: Measures the heat flow associated with the solid-liquid phase transition, independent of visual subjectivity.[1]

  • Protocol:

    • Cool sample to -40°C to induce crystallization (overcome supercooling).[1]

    • Heat at 5°C/min.

    • Pass Criteria: Endothermic peak onset > 15°C (indicative) with sharp peak shape (purity). Broad peaks indicate solvent entrapment.[1]

Method B: Semicarbazone Derivatization (The "Gold Standard")

Best for: Definitive identity confirmation.[1] Mechanism: Converts the liquid/low-melting ketone into a high-melting crystalline solid (Semicarbazone) via nucleophilic addition-elimination.[1] This eliminates ambiguity regarding physical state.[1]

  • Reaction:

    
    [1]
    

Experimental Protocol: Semicarbazone Validation System

This protocol is designed to be self-validating. If the product does not crystallize or yields a low MP, the starting material is chemically incorrect or highly impure.[1]

Materials:

  • Target Ketone (0.5 g)

  • Semicarbazide Hydrochloride (0.5 g)

  • Sodium Acetate (0.8 g)

  • Ethanol (5 mL) / Water (5 mL)[1]

Step-by-Step Workflow:

  • Preparation: Dissolve Semicarbazide HCl and Sodium Acetate in 5 mL water.

  • Reaction: Dissolve the Target Ketone in 5 mL ethanol. Add to the aqueous solution.

  • Incubation: Heat in a water bath (70°C) for 30 minutes, then cool slowly to room temperature.

  • Crystallization: Place in an ice bath. Scratch the vessel walls to induce nucleation.[1]

  • Filtration: Collect the white precipitate.[1] Recrystallize from ethanol/water if necessary.[1]

  • Validation: Dry and determine the Melting Point of the derivative.

    • Expected Result: The semicarbazone of 3,4-dichloroisobutyrophenone typically melts >160°C (sharp).[1]

    • Comparison: If the MP is <100°C, the substance is likely the mono-chloro analog or an acyclic impurity.[1]

Decision Logic & Visualization

The following diagram illustrates the decision matrix for validating this specific intermediate, prioritizing the handling of its ambiguous physical state.

ValidationLogicStartSample: 1-(3,4-dichlorophenyl)-2-methylpropan-1-oneVisualCheckVisual Inspection(Ambient Temp)Start->VisualCheckIsSolidSolid / Crystalline?VisualCheck->IsSolidCapillaryMethod A: Capillary MP(Standard)IsSolid->CapillaryYesDSCMethod B: DSC(Cool-Heat Cycle)IsSolid->DSCNo (Viscous Oil)ResultSolidMP Observed: ~25-30°C(Difficult to handle)Capillary->ResultSolidDSC->ResultSolidCrystallizes @ -20°CResultLiquidLiquid / OilDSC->ResultLiquidNo CrystallizationDerivMethod C: Derivatization(Semicarbazone Formation)FinalCheckCompare with Reference(Derivative MP > 160°C)Deriv->FinalCheckResultSolid->DerivAmbiguous ResultResultLiquid->DerivRequired ConfirmationPassVALIDATED IDENTITYFinalCheck->PassMatch

Caption: Validation logic flow addressing the phase-state ambiguity of the target ketone. Derivatization provides the definitive checkpoint.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 599598, 1-(3,4-Dichlorophenyl)-1-propanone. Retrieved from [Link][1]

    • Note: Provides comparative data for the straight-chain homolog (MP 44-46°C).
  • Source for homolog melting point standards.
  • Verifies CAS identity and commercial availability as a building block.
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th Edition).[1] Longman Scientific & Technical.[1]

    • Authoritative source for ketone derivatization (Semicarbazone) protocols.[1]

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.